Cycloguanil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNFFXRFOJIOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152-53-4 (hydrochloride) | |
| Record name | Cycloguanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022867 | |
| Record name | Cycloguanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-21-2 | |
| Record name | Cycloguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloguanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloguanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cycloguanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOGUANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Cycloguanil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of cycloguanil, an antifolate agent and the active metabolite of the antimalarial prodrug proguanil. It delves into its molecular target, the basis of resistance, and key experimental methodologies used in its study.
Executive Summary
This compound is a potent and selective inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition is the primary mechanism behind its antimalarial activity. By targeting the DHFR of Plasmodium falciparum, this compound disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and certain amino acids.[2][4][5] This disruption ultimately halts parasite DNA replication and cell division, leading to the parasite's death.[4][5] Resistance to this compound is well-characterized and primarily arises from specific point mutations in the parasite's dhfr gene, which reduce the binding affinity of the drug to its target enzyme.[6][7]
Core Mechanism of Action
Metabolic Activation
This compound is not administered directly but is formed in the human host following the administration of its parent prodrug, proguanil.[1][4] Proguanil is absorbed and subsequently metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, into the active triazine metabolite, this compound.[2][4] This metabolic conversion is essential for the drug's antimalarial activity.
Inhibition of Dihydrofolate Reductase (DHFR)
The primary molecular target of this compound is the enzyme dihydrofolate reductase (DHFR).[8][9] In the malaria parasite, DHFR is a key enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10] THF and its derivatives are essential one-carbon donors required for the synthesis of thymidylate, purine nucleotides, and several amino acids (e.g., methionine).
This compound acts as a competitive inhibitor, binding to the active site of the parasite's DHFR with high affinity, thereby preventing the binding of the natural substrate, DHF.[2] This blockade leads to a depletion of the THF pool, which in turn inhibits the synthesis of DNA and essential amino acids, arresting parasite growth and replication.[4][5]
Selectivity and Drug Interactions
This compound exhibits species-selective activity, binding more tightly to the Plasmodium DHFR than to the human ortholog.[6] However, recent work has indicated that while the parent drug proguanil is synergistic with the antimalarial drug atovaquone, this compound is antagonistic to atovaquone's effects.[1][11] This suggests that proguanil itself may have an alternative antimalarial mechanism of action independent of DHFR inhibition.[1][12]
Quantitative Data: In Vitro Activity
The in vitro activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) against P. falciparum cultures or its inhibition constant (Ki) against the purified DHFR enzyme.
| Parameter | Target | Strain/Condition | Value (nM) | Reference |
| IC50 | P. falciparum | Susceptible (Mean) | 11.1 | [9] |
| P. falciparum | Resistant (Mean) | 2,030 | [9] | |
| P. falciparum | Susceptible Range | < 50 | [9] | |
| P. falciparum | Intermediate Range | 50 - 500 | [9] | |
| P. falciparum | Resistant Range | > 500 | [9] | |
| P. falciparum | Ugandan Isolates (Median) | 1,200 | [3] | |
| P. falciparum | Wild-type dhfr | 0.25 - 9.14 | [7] | |
| P. falciparum | Mutant dhfr | 15.3 - 901 | [7] | |
| Ki | Human DHFR | - | 43,000 (43.0 µM) | [6] |
Molecular Basis of Resistance
Resistance to this compound in P. falciparum is primarily caused by point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site. These mutations decrease the binding affinity of this compound, requiring higher concentrations of the drug to achieve an inhibitory effect.
Key mutations associated with this compound resistance are different from those conferring resistance to another antifolate, pyrimethamine.[13]
-
This compound Resistance: A double mutation converting Alanine-16 to Valine (A16V) and Serine-108 to Threonine (S108T) confers high-level resistance to this compound while having minimal impact on pyrimethamine susceptibility.[6][13]
-
Pyrimethamine Resistance: A single mutation from Serine-108 to Asparagine (S108N) is the primary determinant of pyrimethamine resistance and only moderately decreases this compound susceptibility.[7][13]
-
Cross-Resistance: Significant cross-resistance to both drugs occurs in parasites that harbor mutations including S108N and Isoleucine-164 to Leucine (I164L).[13]
References
- 1. iddo.org [iddo.org]
- 2. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion mutagenesis of large areas in Plasmodium falciparum genes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenesis of dihydrofolate reductase from Plasmodium falciparum: analysis in Saccharomyces cerevisiae of triple mutant alleles resistant to pyrimethamine or WR99210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 10. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. The dihydrofolate reductase domain of Plasmodium falciparum thymidylate synthase-dihydrofolate reductase. Gene synthesis, expression, and anti-folate-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Active Metabolite of Proguanil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proguanil, a biguanide antimalarial agent, functions as a prodrug, undergoing metabolic activation to its active form, cycloguanil. This triazine metabolite is the primary mediator of proguanil's antimalarial activity through the potent inhibition of the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, which is crucial for the synthesis of nucleic acids and certain amino acids, ultimately leading to the parasite's death. This technical guide provides an in-depth analysis of the metabolism of proguanil to this compound, the mechanism of action of this compound, and a summary of its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for the analysis of proguanil and its metabolites are also presented.
Introduction
Proguanil has been a cornerstone in the prophylaxis and treatment of malaria for decades. Its efficacy is entirely dependent on its biotransformation into this compound.[1] Understanding the nuances of this metabolic process and the subsequent action of this compound is paramount for optimizing its clinical use, overcoming resistance, and developing novel antimalarial therapies. This guide aims to provide a comprehensive resource for researchers and drug development professionals working in this area.
Metabolism of Proguanil to this compound
Proguanil is metabolized primarily in the liver by the cytochrome P450 (CYP) enzyme system.[1] The key enzymes responsible for the oxidative cyclization of proguanil to the active triazine metabolite, this compound, are CYP2C19 and, to a lesser extent, CYP3A4.[2][3][4] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the rate of proguanil metabolism, categorizing individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).[5][6] This variability can impact the therapeutic efficacy of proguanil.
The metabolic conversion involves the formation of an imine intermediate, which then undergoes cyclization to form this compound.[7][8] A minor metabolic pathway involves the hydrolysis of proguanil to 4-chlorophenylbiguanide.[8]
Figure 1: Metabolic pathway of proguanil.
Mechanism of Action of this compound
This compound exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium species.[9][10] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are vital for DNA synthesis and cell replication. By inhibiting parasitic DHFR, this compound effectively halts the parasite's reproductive cycle.[7]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profiles of proguanil and its active metabolite this compound have been extensively studied in healthy human volunteers. The following tables summarize key pharmacokinetic parameters.
| Parameter | Proguanil | This compound | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | 3 - 7 hours | [11][12][13] |
| Elimination Half-life (t½) | ~14.5 - 20 hours | ~11.7 - 12 hours | [11][14][15] |
| Plasma Clearance (CL/F) | 1.43 ± 0.33 L/h/kg | Not reported | [14] |
| Apparent Volume of Distribution (Vd/F) | 30.7 ± 12.3 L/kg | Not reported | [14] |
Table 1: Single-Dose Pharmacokinetic Parameters of Proguanil and this compound in Healthy Adults.
| Parameter | Proguanil | This compound | Reference(s) |
| Peak Plasma Concentration (Cmax) | 130.3 ± 16.0 ng/mL | 52.0 ± 15.2 ng/mL | [14] |
| Trough Plasma Concentration (Cmin) | ~200 nmol/L | ~100 nmol/L | [11][12] |
| Steady-State Peak Concentration | 1201.6 ± 132.4 nmol/L | 317.0 ± 44.4 nmol/L | [16] |
| Steady-State Trough Concentration | 650.0 ± 58.1 nmol/L | 230.8 ± 35.1 nmol/L | [16] |
Table 2: Steady-State Plasma Concentrations of Proguanil and this compound in Healthy Adults.
Pharmacodynamic Parameters
The inhibitory activity of this compound against Plasmodium falciparum dihydrofolate reductase is a key measure of its potency.
| Parameter | Value | Condition | Reference(s) |
| IC50 | 1200 nM (median) | P. falciparum isolates from Uganda | [9] |
| IC50 | 11.1 nM (mean) | Susceptible P. falciparum isolates | [10] |
| IC50 | 2030 nM (mean) | Resistant P. falciparum isolates | [10] |
| IC50 | 15.3 - 901 nM | This compound-resistant P. falciparum isolates | [17] |
| Ki | 9 nM | Trypanosoma brucei DHFR | [5] |
Experimental Protocols
In Vitro Metabolism of Proguanil in Human Liver Microsomes
This protocol is a generalized representation based on methodologies described in the literature.[2][3][4]
Figure 2: Experimental workflow for in vitro proguanil metabolism.
Methodology:
-
Preparation of Reagents:
-
Human liver microsomes are thawed on ice.
-
A stock solution of proguanil is prepared in a suitable solvent (e.g., methanol).
-
An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.
-
-
Incubation:
-
An incubation mixture containing human liver microsomes, phosphate buffer, and proguanil is prepared in microcentrifuge tubes.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the NADPH-generating system.
-
The reaction is allowed to proceed at 37°C for a defined time course.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is terminated by the addition of a quenching solvent, such as acetonitrile.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of this compound in the supernatant is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Determination of Proguanil and this compound in Biological Fluids by HPLC
This protocol is a composite of methods described for the analysis of proguanil and its metabolites in plasma, whole blood, and urine.[15][18][19][20]
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a volume of the biological sample (plasma, whole blood, or urine), an internal standard is added.
-
The sample is pre-treated as necessary (e.g., alkalinization).
-
The sample is loaded onto a conditioned SPE cartridge (e.g., cyanopropyl-bonded silica).
-
The cartridge is washed with an appropriate solvent to remove interfering substances.
-
Proguanil and this compound are eluted from the cartridge with a suitable elution solvent.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
HPLC Analysis:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase column (e.g., C18 or cyanopropyl).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 254 nm).
-
-
Quantification:
-
The concentrations of proguanil and this compound are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
-
Conclusion
The metabolic activation of proguanil to this compound is a critical determinant of its antimalarial efficacy. This compound's potent and selective inhibition of the parasite's dihydrofolate reductase remains a key mechanism in malaria chemotherapy. A thorough understanding of the factors influencing proguanil metabolism, such as genetic polymorphisms in CYP enzymes, and the precise quantification of both the parent drug and its active metabolite are essential for the rational use of this important antimalarial agent and for the development of future antifolate drugs. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of antimalarial drug discovery and development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In vitro proguanil activation to this compound is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-dependent pharmacokinetics and drug metabolism of atovaquone plus proguanil (Malarone) when taken as chemoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the metabolism of proguanil to the active metabolite this compound in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inter-subject variability in the metabolism of proguanil to the active metabolite this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human pharmacokinetics of proguanil and its metabolites [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steady-state kinetics of proguanil and its active metabolite, this compound, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Multiple-dose pharmacokinetic study of proguanil and this compound following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Cycloguanil: An In-Depth Examination of Biological Targets Beyond Dihydrofolate Reductase
For Immediate Release
VANCOUVER, B.C. – November 10, 2025 – While the antimalarial agent cycloguanil is classically defined by its potent inhibition of dihydrofolate reductase (DHFR), a growing body of evidence reveals a more complex pharmacological profile. This technical guide synthesizes current research on the biological targets of this compound beyond its canonical role, providing researchers, scientists, and drug development professionals with a comprehensive overview of its alternative mechanisms of action and molecular interactions.
Introduction
This compound, the active metabolite of the prodrug proguanil, has been a cornerstone of malaria prophylaxis and treatment for decades. Its primary mechanism of action is the inhibition of the DHFR enzyme in Plasmodium falciparum, a critical step in the folate biosynthesis pathway. This inhibition deprives the parasite of essential nucleic acid precursors, leading to arrested growth and replication. However, extensive research, particularly in the contexts of drug resistance, alternative organisms, and cancer pharmacology, has unveiled that this compound's biological interactions are not limited to DHFR. This guide delves into these non-canonical targets, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and processes.
Primary Target in Plasmodium falciparum: Dihydrofolate Reductase (DHFR)
The primary and most well-characterized biological target of this compound in the malaria parasite is DHFR. Complementation assays have demonstrated that this compound specifically targets P. falciparum DHFR with no other significant targets identified within the parasite. The inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate and purines.
It is important to distinguish the activity of this compound from its parent compound, proguanil. While this compound's antimalarial action is attributed to DHFR inhibition, proguanil is believed to possess a separate, non-DHFR-mediated mechanism of action. Evidence suggests that proguanil, but not this compound, acts synergistically with the mitochondrial inhibitor atovaquone, indicating a distinct molecular target for the prodrug. In fact, this compound has been shown to be antagonistic to the effects of atovaquone[1].
An Alternative Target in Trypanosomes: Pteridine Reductase 1 (PTR1)
In the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, this compound has been identified as an inhibitor of pteridine reductase 1 (PTR1) in addition to its activity against the parasite's DHFR. PTR1 provides a metabolic bypass for DHFR, allowing the parasite to continue producing reduced folates even when DHFR is inhibited. The dual inhibition of both DHFR and PTR1 is therefore a promising strategy for anti-trypanosomal drug development.
Quantitative Data: Inhibition of T. brucei PTR1 by this compound
| Compound | Target Enzyme | Parameter | Value |
| This compound | T. brucei PTR1 | IC50 | 31.6 µM |
| This compound | T. brucei DHFR | Ki | 256 nM |
Experimental Protocol: T. brucei PTR1 Enzyme Inhibition Assay
A spectrophotometric assay is commonly employed to determine the inhibitory activity of compounds against recombinant T. brucei PTR1.
Materials:
-
Recombinant T. brucei PTR1 enzyme
-
NADPH
-
Biopterin (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the test compound.
-
Add a fixed concentration of recombinant T. brucei PTR1 to each well.
-
Initiate the enzymatic reaction by adding the substrate, biopterin (e.g., 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
The initial reaction velocity is calculated from the linear portion of the reaction curve.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Interaction with Human Drug Transporters
This compound has been identified as a substrate for human organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. These transporters are crucial for the uptake, distribution, and elimination of a wide range of compounds, including many drugs. While not "targets" in the inhibitory sense, these interactions are critical to the pharmacokinetics of this compound.
Quantitative Data: this compound Interaction with Drug Transporters
| Compound | Transporter | Parameter | Value |
| Proguanil | hOCT1 | KM | 8.1 µM |
| Proguanil | hOCT2 | KM | 9.0 µM |
| Proguanil | hOCT1 | Vmax | 1840 pmol/mg/min |
| Proguanil | hOCT2 | Vmax | 4440 pmol/mg/min |
| This compound | hOCT1 | Uptake (100 µM, 5 min) | 139 ± 9 pmol/mg/min |
This compound has also been identified as a substrate for MATE1 and MATE2-K[2][3][4].
Experimental Protocol: Transporter-Mediated Uptake Assay in HEK293 Cells
This protocol describes a typical uptake assay using human embryonic kidney (HEK293) cells engineered to overexpress a specific transporter.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., hOCT1) or an empty vector (control).
-
Cell culture medium and reagents.
-
Poly-D-lysine coated 24-well plates.
-
Transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).
-
Radiolabeled or non-radiolabeled this compound.
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter (for radiolabeled compounds) or LC-MS/MS (for non-radiolabeled compounds).
Procedure:
-
Seed the transfected and control HEK293 cells in 24-well plates and culture until they reach a suitable confluency.
-
On the day of the experiment, wash the cells with pre-warmed transport buffer.
-
Pre-incubate the cells in transport buffer for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the transport buffer containing a known concentration of this compound.
-
Incubate for a specific time (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer.
-
Lyse the cells using the lysis buffer.
-
Determine the intracellular concentration of this compound in the cell lysates using either scintillation counting or LC-MS/MS.
-
Normalize the uptake to the protein concentration in each well.
-
Calculate the specific uptake by subtracting the uptake in control cells from the uptake in transporter-expressing cells.
Potential Off-Target Effects in Cancer Cells
Recent investigations into the anticancer properties of this compound and its analogues have suggested the existence of additional targets beyond human DHFR. While these compounds are potent inhibitors of human DHFR, the observation that folinic acid rescue is not always successful in restoring cell viability points towards DHFR-independent mechanisms of action[5][6].
One such potential downstream effect is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity[5]. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation and survival. The blockade of this pathway by this compound and its analogues represents a potential non-canonical anticancer mechanism.
Experimental Protocol: Folinic Acid Rescue Assay
This assay is used to determine if the cytotoxic effects of a compound are primarily due to the inhibition of DHFR.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer cells).
-
Cell culture medium and reagents.
-
96-well plates.
-
Test compound (this compound or analogue).
-
Folinic acid.
-
Cell viability reagent (e.g., resazurin).
-
Plate reader for fluorescence or absorbance measurement.
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of the test compound in the presence or absence of a high concentration of folinic acid (e.g., 100 µM).
-
Include appropriate controls (vehicle-only and folinic acid-only).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine the percentage of viable cells relative to the vehicle control.
-
A significant increase in cell viability in the presence of folinic acid indicates that the compound's cytotoxicity is primarily mediated through DHFR inhibition. A lack of rescue suggests the involvement of other targets.
Visualizing this compound's Biological Interactions
To better understand the complex interactions of this compound, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Folate pathway inhibition by this compound and the PTR1 bypass in Trypanosomes.
Caption: Experimental workflow for a transporter-mediated uptake assay.
Caption: Logical relationships of this compound's molecular interactions.
Conclusion
While dihydrofolate reductase remains the primary and most potent target of this compound, a comprehensive understanding of its biological activity must extend to a broader range of molecular interactions. The inhibition of pteridine reductase 1 in Trypanosoma brucei highlights its potential as a lead compound for other parasitic diseases. Its interaction with human drug transporters underscores the importance of considering pharmacokinetic factors in its clinical application and potential for drug-drug interactions. Furthermore, the emerging evidence of DHFR-independent effects in cancer cells, such as the modulation of STAT3 signaling, opens new avenues for its therapeutic exploration. This guide provides a foundational resource for researchers aiming to further elucidate the multifaceted pharmacology of this compound and leverage its diverse biological activities for future drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proguanil and this compound are organic cation transporter and multidrug and toxin extrusion substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proguanil and this compound are organic cation transporter and multidrug and toxin extrusion substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Cycloguanil Resistance in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying cycloguanil resistance in Plasmodium falciparum, the deadliest species of malaria parasite. This document details the genetic determinants of resistance, presents quantitative data on drug susceptibility, and offers detailed protocols for key experimental procedures used in resistance surveillance and research.
The Molecular Basis of this compound Resistance
This compound, the active metabolite of the prodrug proguanil, is an antifolate agent that inhibits the essential P. falciparum enzyme dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway, which is vital for the synthesis of nucleotides and certain amino acids, and therefore for parasite replication. Resistance to this compound in P. falciparum is primarily mediated by specific point mutations in the dhfr gene. Additionally, variations in the copy number of the gene encoding GTP cyclohydrolase I (gch1), the first enzyme in the folate pathway, have been shown to modulate the level of resistance.
The Role of Dihydrofolate Reductase (DHFR) Mutations
Point mutations in the P. falciparum dhfr gene alter the structure of the enzyme's active site, reducing the binding affinity of this compound and rendering the drug less effective. Different mutations confer varying levels of resistance and can also impact the parasite's susceptibility to other antifolate drugs like pyrimethamine.
Key mutations in P. falciparum DHFR associated with this compound resistance include:
-
A16V and S108T: The combination of these two mutations is a primary determinant of this compound resistance, while having a lesser effect on pyrimethamine susceptibility.[1][2]
-
S108N: This mutation is the principal cause of pyrimethamine resistance but results in only a moderate decrease in sensitivity to this compound.[1][2]
-
N51I and C59R: These mutations often occur in combination with S108N and can further increase the level of resistance to both this compound and pyrimethamine.
-
I164L: The presence of this mutation, typically in conjunction with other mutations, is associated with high-level resistance to both drugs.[1][2]
The accumulation of multiple mutations in the dhfr gene leads to a stepwise increase in the level of resistance to this compound and other antifolates.
The Influence of GTP Cyclohydrolase I (GCH1) Amplification
GTP cyclohydrolase I is the first and rate-limiting enzyme in the de novo folate biosynthesis pathway.[3][4] Amplification of the pfgch1 gene, leading to an increased copy number and consequently higher expression of the enzyme, has been strongly associated with antifolate resistance.[3][5][6] This is thought to be a compensatory mechanism that increases the metabolic flux through the folate pathway, thereby mitigating the fitness cost associated with DHFR mutations and contributing to the persistence of resistant parasites in the population.[5][6]
Quantitative Data on this compound Susceptibility
The following tables summarize the in vitro susceptibility of various P. falciparum strains with different dhfr genotypes to this compound, presented as the 50% inhibitory concentration (IC50).
Table 1: this compound IC50 Values for P. falciparum Strains with Different DHFR Genotypes
| Strain/Isolate | DHFR Genotype (Amino Acid Positions 16, 51, 59, 108, 164) | This compound IC50 (nM) | Reference |
| 3D7 | Wild-type (A, N, C, S, I) | ~1.1 - 11.1 | [7] |
| Dd2 | N51I, C59R, S108N | 1200 | [8] |
| FCR3 | A16V, S108T | High Resistance | [2] |
| HB3 | S108N | Moderate Resistance | [2] |
| 7G8 | S108N | Moderate Resistance | [2] |
| V1/S | N51I, C59R, S108N, I164L | >2000 | [1][2] |
| Ugandan Isolates (Median) | Predominantly N51I, C59R, S108N | 1200 | [8] |
Table 2: DHFR Enzyme Kinetic Parameters for Wild-Type and Mutant Enzymes
| DHFR Allele | Km for DHF (μM) | kcat (s-1) | Ki for this compound (nM) | Reference |
| Wild-type | 2.5 ± 0.3 | 10.5 ± 0.8 | 0.23 ± 0.03 | [9] |
| S108N | 0.6 ± 0.1 | 11.2 ± 1.1 | 14.5 ± 1.5 | [9] |
| C59R + S108N | 0.9 ± 0.1 | 9.8 ± 0.9 | 35.7 ± 3.2 | [9] |
| N51I + C59R + S108N | 1.2 ± 0.2 | 12.1 ± 1.3 | 125 ± 11 | [9] |
Signaling Pathways and Logical Relationships
The development of this compound resistance is a multi-step process involving genetic mutations and compensatory mechanisms. The following diagrams illustrate these relationships.
Caption: Signaling pathway of this compound action and resistance in P. falciparum.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound resistance in P. falciparum.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This protocol is adapted from the isotopic microtest method.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free control wells.
-
Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 24 hours at 37°C in the gas mixture.
-
Add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
PCR-RFLP for Detection of DHFR Mutations
This protocol describes the detection of the S108N mutation.
Materials:
-
Genomic DNA extracted from P. falciparum
-
PCR primers flanking codon 108 of the dhfr gene
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Restriction enzyme AluI
-
Agarose gel electrophoresis equipment
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, primers, Taq polymerase, buffer, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Digestion:
-
Digest the PCR product with the restriction enzyme AluI. The S108N mutation creates a recognition site for AluI.
-
-
Agarose Gel Electrophoresis:
-
Run the digested PCR products on an agarose gel.
-
Visualize the DNA fragments under UV light.
-
The presence of cleaved fragments indicates the S108N mutation (resistant), while an uncut fragment indicates the wild-type serine at codon 108 (sensitive).
-
Quantitative PCR (qPCR) for pfgch1 Copy Number Variation
This protocol is for determining the copy number of the pfgch1 gene relative to a single-copy reference gene (e.g., beta-tubulin).
Materials:
-
Genomic DNA from P. falciparum
-
qPCR primers for pfgch1 and a single-copy reference gene
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
-
Reference genomic DNA with a known single copy of pfgch1
Procedure:
-
Set up qPCR reactions in triplicate for both the pfgch1 gene and the reference gene for each DNA sample and the reference DNA.
-
Perform the qPCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Include a melt curve analysis at the end of the run to ensure product specificity.
-
Calculate the Ct (cycle threshold) values for each reaction.
-
Determine the copy number of pfgch1 using the ΔΔCt method, normalizing the Ct value of pfgch1 to the Ct value of the reference gene and comparing this to the reference DNA sample.
Recombinant DHFR Expression and Enzyme Kinetics Assay
Materials:
-
Expression vector containing the P. falciparum dhfr gene (wild-type or mutant)
-
E. coli expression strain (e.g., BL21(DE3))
-
IPTG for induction of protein expression
-
Lysis buffer
-
Ni-NTA affinity chromatography column (for His-tagged protein)
-
DHFR assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
NADPH
-
Dihydrofolate (DHF)
-
Spectrophotometer
Procedure:
-
Protein Expression and Purification:
-
Transform the E. coli expression strain with the dhfr expression vector.
-
Grow the bacterial culture and induce protein expression with IPTG.
-
Harvest the cells and lyse them.
-
Purify the recombinant DHFR protein using Ni-NTA affinity chromatography.
-
Assess the purity of the protein by SDS-PAGE.
-
-
Enzyme Kinetics Assay:
-
Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the purified DHFR enzyme in a cuvette.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity.
-
Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) by measuring the initial velocities at varying substrate (DHF and NADPH) concentrations and fitting the data to the Michaelis-Menten equation.
-
To determine the inhibition constant (Ki) for this compound, perform the assay in the presence of varying concentrations of the inhibitor.
-
Conclusion
This compound resistance in P. falciparum is a complex phenomenon primarily driven by mutations in the dhfr gene and modulated by amplification of the gch1 gene. A thorough understanding of these mechanisms is crucial for the development of new antimalarial drugs that can overcome existing resistance. The experimental protocols outlined in this guide provide a framework for researchers to investigate the prevalence of this compound resistance, to characterize the biochemical properties of resistant parasites, and to screen for novel inhibitors of the P. falciparum folate pathway. Continuous surveillance and research in this area are essential to combat the threat of drug-resistant malaria.
References
- 1. Biochemical and functional characterization of Plasmodium falciparum GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of mutations in the Plasmodium falciparum dihydrofolate reductase (dhfr) gene by dot-blot hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound against African isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and biophysical characterization of Plasmodium falciparum glucose regulated protein 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Cycloguanil's Antimalarial Activity: A Technical Guide
Introduction
Cycloguanil is the biologically active metabolite of the pro-drug proguanil, which has been a cornerstone in the prevention and treatment of malaria for decades.[1][2][3][4] As a member of the antifolate class of drugs, this compound's efficacy is rooted in its ability to disrupt a critical metabolic pathway in the Plasmodium falciparum parasite. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's antimalarial action, the basis of drug resistance, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary antimalarial action of this compound is the specific and competitive inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).[2][3][4] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA synthesis and cellular replication.[2][4] By blocking DHFR, this compound effectively halts the parasite's ability to replicate its DNA and proliferate, leading to its death.[4] This action is particularly effective against the liver and erythrocytic stages of the parasite's life cycle.[4][6]
The pro-drug, proguanil, is metabolized in the liver by cytochrome P450 enzymes into its active form, this compound.[2][3] Interestingly, proguanil itself may possess an alternative antimalarial mechanism of action that is distinct from DHFR inhibition, as it acts synergistically with atovaquone, while this compound is antagonistic.[1] However, the primary activity of the proguanil/cycloguanil axis against P. falciparum is attributed to the latter's potent inhibition of PfDHFR.[7]
Molecular Basis of Resistance
The emergence of resistance to this compound poses a significant challenge to its clinical utility.[8] Resistance is primarily conferred by specific point mutations in the gene encoding the DHFR domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in P. falciparum.[8][9][10] These mutations alter the structural conformation of the enzyme's active site, thereby reducing the binding affinity of this compound.
Key mutations associated with this compound resistance include:
-
A16V and S108T: A double mutation involving Alanine to Valine at codon 16 and Serine to Threonine at codon 108 is specifically linked to high-level this compound resistance, while often retaining sensitivity to another antifolate, pyrimethamine.[9][10][11][12]
-
S108N: A single mutation from Serine to Asparagine at codon 108 confers resistance to pyrimethamine with only a moderate decrease in susceptibility to this compound.[9][13]
-
I164L: The mutation from Isoleucine to Leucine at codon 164, often in combination with the S108N mutation, leads to significant cross-resistance to both this compound and pyrimethamine.[9][13]
The accumulation of these mutations in the PfDHFR enzyme reflects the structural differences between antifolate drugs and the subtle ways in which they interact with the active site.[9][13]
Quantitative Data on this compound Activity
The in vitro activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%. These values vary significantly between drug-sensitive and drug-resistant parasite strains.
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| Strain/Isolate | Geographic Origin | DHFR Genotype | This compound IC50 (nM) | Pyrimethamine IC50 (nM) | Reference |
| FC27 | Papua New Guinea | Sensitive | ~0.6 | ~2.5 | [14] |
| K1 | Thailand | Resistant (S108N, etc.) | ~40 | >6400 | [14] |
| FVO | Vietnam/USA | Resistant (A16V+S108T) | Resistant | Sensitive | [7] |
| Camp | Malaysia | Sensitive (to Cyc) | Sensitive | Resistant (to Pyr) | [7] |
| African Isolates (Susceptible) | Africa | Wild-Type | Varies (low nM range) | N/A | [6][15] |
| African Isolates (Resistant) | Africa | Mutant | Varies (high nM range) | N/A | [6][15] |
Note: IC50 values can vary based on experimental conditions, such as culture medium composition (folate and PABA levels) and incubation time.[16]
Table 2: Inhibition Constants (Ki) for this compound against DHFR
| Enzyme Source | Ki (µM) | Reference |
| Human DHFR (hDHFR) | 43.0 | [5] |
| Pneumocystis carinii DHFR | 109.0 | [5] |
Note: Specific Ki values for wild-type and various mutant forms of P. falciparum DHFR are crucial for detailed structure-activity relationship studies but were not explicitly available in the provided search results. Such data is typically generated through detailed enzyme kinetic assays.
Experimental Protocols
The study of this compound's antimalarial activity relies on a set of established laboratory techniques.
In Vitro Drug Susceptibility Testing
This protocol is used to determine the IC50 of this compound against different P. falciparum strains.
Methodology: Radioisotopic Microdilution Assay
-
Parasite Culture: P. falciparum is maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum or plasma.[14] Cultures are synchronized to the ring stage using methods like sorbitol lysis.[14]
-
Drug Dilution: this compound is serially diluted in culture medium across a 96-well microtiter plate.
-
Inoculation: Synchronized, ring-stage parasite cultures (typically at 0.5% parasitemia and 2.5% hematocrit) are added to each well containing the drug dilutions and control wells (drug-free).
-
Incubation: Plates are incubated for 42 to 66 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[16]
-
Radiolabeling: [3H]-hypoxanthine is added to each well. Hypoxanthine is a nucleic acid precursor, and its uptake is proportional to parasite growth and replication.[17]
-
Harvesting & Scintillation Counting: After further incubation, the plates are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
DHFR Gene Sequencing for Resistance Marker Identification
This protocol is essential for correlating drug resistance phenotypes with specific genotypes.
Methodology: PCR and Sanger Sequencing
-
DNA Extraction: Genomic DNA is extracted from P. falciparum cultures (from the same isolates tested for susceptibility).
-
PCR Amplification: The dhfr gene is amplified from the genomic DNA using specific primers that flank the coding region, particularly the domains known to harbor resistance mutations.
-
PCR Product Purification: The amplified DNA fragment (amplicon) is purified to remove primers, dNTPs, and other components of the PCR reaction.
-
Sanger Sequencing: The purified PCR product is subjected to dideoxy chain-termination sequencing. This can be done using a commercial kit (e.g., Sequenase kit) and analyzed on an automated DNA sequencer.[10]
-
Sequence Analysis: The resulting DNA sequence is aligned with a known wild-type P. falciparum dhfr reference sequence. Any nucleotide differences are identified, and the corresponding amino acid changes (mutations) are determined.
Conclusion
The antimalarial activity of this compound is unequivocally linked to its function as a competitive inhibitor of Plasmodium falciparum dihydrofolate reductase. By disrupting the folate pathway, it starves the parasite of the essential building blocks for DNA synthesis, thereby preventing its proliferation. The molecular basis of resistance is equally well-defined, arising from specific point mutations within the dhfr gene that diminish the drug's binding affinity to its enzyme target. A thorough understanding of these molecular interactions, elucidated through quantitative susceptibility testing and genetic analysis, is critical for monitoring the emergence and spread of drug resistance and for the rational design of next-generation antifolate antimalarials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 5. Host dihydrofolate reductase (DHFR)-directed this compound analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity of proguanil and its metabolites, this compound and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro activity of this compound against African isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Cycloguanil on Folate Metabolism in Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil, the active metabolite of the pro-drug proguanil, is a potent antifolate agent historically used in the prevention and treatment of malaria. Its primary mechanism of action involves the specific and competitive inhibition of the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the crucial folate metabolic pathway, leading to a depletion of essential precursors for DNA synthesis and repair, ultimately resulting in parasite death. This guide provides an in-depth examination of this compound's interaction with the parasite's folate metabolism, presenting quantitative inhibition data, detailed experimental protocols for assessing its activity, and a discussion on the molecular basis of resistance.
The Central Role of Folate Metabolism in Parasites
Protozoan parasites, particularly of the genus Plasmodium, rely heavily on the de novo synthesis of folates. Unlike their human hosts who can salvage pre-formed folates from their diet, these parasites synthesize dihydrofolate (DHF) from basic precursors. The subsequent reduction of DHF to tetrahydrofolate (THF) is a critical step, as THF and its derivatives act as essential cofactors in the transfer of one-carbon units. These reactions are indispensable for the synthesis of thymidylate (a key component of DNA), purines, and certain amino acids like methionine and serine.
The two key enzymes in this pathway are:
-
Dihydropteroate Synthase (DHPS): Catalyzes the formation of dihydropteroate from para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate.
-
Dihydrofolate Reductase (DHFR): Catalyzes the NADPH-dependent reduction of DHF to THF.[1][2]
Given its vital role, the folate pathway, and specifically the DHFR enzyme, is a well-established and highly effective target for antiparasitic chemotherapy.[1][2]
Caption: Parasite de novo folate synthesis pathway.
Mechanism of Action: this compound as a DHFR Inhibitor
This compound is a triazine compound that acts as a competitive inhibitor of DHFR.[3] Its molecular structure mimics that of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the parasite DHFR enzyme. This binding is highly selective for the parasite enzyme over the human homolog, which is a cornerstone of its therapeutic utility.
By occupying the active site, this compound physically blocks the binding of DHF, thereby preventing its reduction to THF.[4][5][6] The resulting depletion of the THF pool has catastrophic consequences for the parasite:
-
Inhibition of DNA Synthesis: The synthesis of thymidylate from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase, is dependent on a THF cofactor. Without THF, DNA replication and repair are halted.
-
Inhibition of Purine Synthesis: THF derivatives are also required for de novo purine synthesis.
-
Disruption of Amino Acid Metabolism: The synthesis of essential amino acids is impaired.
This multi-pronged assault on critical metabolic processes leads to the cessation of parasite growth and proliferation.[3]
Caption: Competitive inhibition of DHFR by this compound.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity or parasite growth. IC50 values are highly dependent on the specific strain of the parasite, particularly the presence of mutations in the dhfr gene.
| Parasite Strain/Isolate | DHFR Genotype (Key Mutations) | Mean IC50 (nM) | Susceptibility Level | Reference |
| Susceptible African Isolates | Wild-Type | 11.1 | Susceptible | [7] |
| Resistant African Isolates | Not specified (mutant) | 2,030 | Resistant | [7] |
| Ugandan Isolates (2016-2020) | Triple/Quadruple Mutant (51I, 59R, 108N, +/- 164L) | 1,200 | Resistant | [8] |
| Wild-Type Isolates | Wild-Type | < 9.14 | Susceptible | [9] |
| Mutant Isolates | S108N +/- 51I/59R | > 15.3 | Resistant | [9] |
Note: Resistance to this compound is strongly correlated with specific point mutations in the dhfr gene. A single S108N mutation confers moderate resistance, while the accumulation of additional mutations (e.g., N51I, C59R, I164L) leads to high-level resistance, as reflected in the dramatically increased IC50 values.[8][10]
Experimental Protocols
Protocol for In Vitro DHFR Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the IC50 value of this compound against recombinant P. falciparum DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
A. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Recombinant PfDHFR: Purified enzyme diluted in assay buffer to a working concentration (e.g., 10-20 nM).
-
NADPH Solution: 10 mM stock in assay buffer, diluted to a working concentration of 200 µM.
-
DHF Solution: 10 mM stock in DMSO, diluted to a working concentration of 100 µM in assay buffer.
-
This compound: Stock solution in DMSO, serially diluted to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
96-well, UV-transparent microplate.
-
Spectrophotometer capable of kinetic reads at 340 nm.
B. Assay Procedure:
-
Prepare Controls:
-
100% Activity Control (No Inhibitor): Assay buffer + DMSO (vehicle).
-
0% Activity Control (Max Inhibition): Assay buffer + a known potent DHFR inhibitor like methotrexate at a saturating concentration (e.g., 10 µM).
-
-
Plate Setup: Add 2 µL of serially diluted this compound, DMSO (for 100% control), or methotrexate (for 0% control) to appropriate wells.
-
Add Reaction Mix: Prepare a master mix containing assay buffer and NADPH. Add 188 µL of this mix to each well.
-
Initiate Reaction: Add 10 µL of the DHF solution to each well to start the reaction. The final reaction volume is 200 µL.
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 60 seconds for 20-40 minutes.[11]
C. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_max_inhibition) / (V_no_inhibition - V_max_inhibition))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Experimental workflow for a DHFR inhibition assay.
Protocol for In Vitro Parasite Susceptibility Assay
This protocol describes the widely used isotopic microtest to assess the effect of this compound on the growth of P. falciparum in red blood cell culture.
A. Reagents and Materials:
-
Parasite Culture: Asynchronous or synchronized P. falciparum culture maintained in RPMI-1640 medium supplemented with AlbuMAX or human serum, at a defined parasitemia and hematocrit.
-
[3H]-Hypoxanthine: Radiolabeled DNA precursor.
-
This compound: Stock solution and serial dilutions prepared in culture medium.
-
96-well culture plate.
-
Cell Harvester and Scintillation Counter.
B. Assay Procedure:
-
Plate Setup: Add 10 µL of serially diluted this compound or drug-free medium (control) to the wells of a 96-well plate.
-
Add Parasites: Add 200 µL of the parasite culture (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubation: Incubate the plate for 24 hours in a controlled environment (37°C, 5% CO2, 5% O2).
-
Radiolabeling: Add 10 µL of [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Lyse the cells by freeze-thawing the plate. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Measurement: Dry the filter mat and measure the incorporated radioactivity for each well using a liquid scintillation counter.
C. Data Analysis:
-
The counts per minute (CPM) are proportional to parasite growth.
-
Calculate the percent inhibition of growth for each drug concentration relative to the drug-free control wells.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value, similar to the enzyme assay analysis.
Conclusion
This compound's targeted inhibition of dihydrofolate reductase in parasites is a classic example of successful rational drug design. By disrupting the vital folate metabolic pathway, it effectively halts parasite proliferation. While its clinical utility has been challenged by the emergence of resistance through specific mutations in the dhfr gene, the study of its mechanism continues to provide invaluable insights for the development of new generations of antifolate drugs. The quantitative methods and experimental protocols detailed herein serve as fundamental tools for researchers in the ongoing effort to characterize novel antiparasitic agents and combat the global threat of drug-resistant malaria.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DHFR Enzyme Inhibition assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cycloguanil Assay against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the pro-drug proguanil, is an antifolate antimalarial agent that has been used for both prophylaxis and treatment of malaria. It exerts its parasiticidal effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum, a critical enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines and purines, which are necessary for DNA synthesis and cell multiplication.[2] Inhibition of DHFR leads to a failure of nuclear division during schizont formation in both the erythrocyte and liver stages of the parasite's life cycle.[2] However, the efficacy of this compound has been compromised by the emergence of drug-resistant strains of P. falciparum, primarily due to point mutations in the dhfr gene.
These application notes provide a detailed protocol for assessing the in vitro susceptibility of P. falciparum to this compound using the well-established [³H]hypoxanthine incorporation assay. This method remains a gold standard for quantifying the inhibition of parasite growth and determining the 50% inhibitory concentration (IC50), a key parameter in drug resistance monitoring and new drug discovery.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's primary target within Plasmodium falciparum is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. Specifically, it binds to the active site of the DHFR domain, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for thymidylate synthase in the synthesis of thymidylate, a necessary precursor for DNA replication. By blocking this essential step, this compound effectively halts parasite proliferation.
Quantitative Data: In Vitro Susceptibility of P. falciparum to this compound
The in vitro activity of this compound against P. falciparum is typically quantified by determining the IC50 value. The table below summarizes representative IC50 values for this compound-sensitive and this compound-resistant parasite lines. Resistance to this compound is strongly correlated with specific mutations in the dhfr gene.
| P. falciparum Strain/Isolate Type | DHFR Genotype | This compound IC50 Range (nM) | Susceptibility Level | Reference |
| Susceptible Isolates | Wild-Type | 0.249 - 9.14 | Susceptible | [3] |
| Susceptible Clones/Isolates | Not Specified | < 50 (Mean: 11.1) | Susceptible | [2] |
| Resistant Isolates | Mutant (at least S108N) | 15.3 - 901 | Resistant | [3] |
| Resistant Clones/Isolates | Not Specified | > 500 (Mean: 2,030) | Resistant | [2] |
| W2 Clone | Mutant | Not specified, but known to be resistant | Resistant | [4] |
| FCR3 Clone | Mutant | Not specified, but known to be resistant | Resistant | [4] |
| D6 Clone | Wild-Type | Not specified, but known to be sensitive | Susceptible | [4] |
| 3D7 Clone | Wild-Type | Not specified, but known to be sensitive | Susceptible | [4] |
Experimental Protocol: [³H]Hypoxanthine Incorporation Assay
This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to this compound.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 for sensitive, W2 or Dd2 for resistant)
-
Human erythrocytes (type O+)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 10 mg/mL gentamicin, and 0.5% Albumax I or 10% human serum)
-
Hypoxanthine-free complete medium for the assay
-
This compound
-
[³H]hypoxanthine
-
Sterile 96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and filter mats
-
Liquid scintillation fluid and counter
Step-by-Step Methodology
-
Preparation of Drug Plates :
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it further in hypoxanthine-free medium.
-
Perform serial dilutions of this compound across a 96-well plate. It is recommended to test each concentration in triplicate.
-
Include drug-free wells as negative controls (100% parasite growth) and wells with uninfected erythrocytes as a background control.
-
-
Parasite Culture Preparation :
-
Synchronize the P. falciparum culture to the ring stage.
-
Dilute the synchronized culture with uninfected erythrocytes and hypoxanthine-free medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
-
Inoculation and Initial Incubation :
-
Add the prepared parasite suspension to each well of the drug-dosed plate.
-
Incubate the plates for 24 hours at 37°C in a humidified chamber with the gas mixture.[5]
-
-
Addition of [³H]Hypoxanthine and Second Incubation :
-
Harvesting and Measurement :
-
Terminate the assay by freezing the plates.
-
Thaw the plates to lyse the erythrocytes.
-
Using a cell harvester, transfer the contents of each well onto a filter mat to capture the parasite DNA.
-
Wash the filter mat to remove unincorporated [³H]hypoxanthine.
-
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) for each spot on the filter mat using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the drug-free control wells.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The described [³H]hypoxanthine incorporation assay is a robust and reliable method for determining the in vitro efficacy of this compound against various strains of P. falciparum. The quantitative data generated from this assay are crucial for monitoring the emergence and spread of drug resistance, as well as for the preliminary screening and characterization of new DHFR inhibitors in the drug development pipeline. Understanding both the mechanism of action and the methodologies to quantify drug effects is fundamental for advancing the fight against malaria.
References
- 1. iddo.org [iddo.org]
- 2. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cycloguanil Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and use of cycloguanil stock solutions for in vitro cell culture experiments. This compound, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR). Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the physicochemical properties of this compound hydrochloride, offers a detailed step-by-step protocol for solubilization in Dimethyl Sulfoxide (DMSO), and provides guidelines for its application in cell-based assays.
Physicochemical Properties of this compound
This compound is most commonly supplied as a hydrochloride salt (this compound HCl), which enhances its stability and solubility. The choice of solvent is crucial for preparing a concentrated, stable stock solution. DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media.
Table 1: Physicochemical Data of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride | [1] |
| Molecular Formula | C₁₁H₁₄ClN₅ • HCl | [1] |
| Molecular Weight | 288.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility in DMSO | ≥ 20 mg/mL (up to 62.5 mg/mL reported) | [1][3] |
| Solubility in Ethanol | ~5 mg/mL | [1] |
| Solubility in Water | ~15-25 mg/mL (may require heating/sonication) | [2][4] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [1] |
Mechanism of Action: DHFR Inhibition
This compound exerts its biological effect by inhibiting the enzyme Dihydrofolate Reductase (DHFR).[5] This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. By blocking DHFR, this compound depletes the cellular pool of tetrahydrofolate, thereby arresting DNA synthesis and cell proliferation.[6]
Caption: Mechanism of Action of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials
-
This compound hydrochloride (MW: 288.18 g/mol )
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe (optional, for sterilization)
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound hydrochloride before use.
Step-by-Step Procedure
-
Calculation: Determine the mass of this compound HCl required.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 288.18 g/mol = 2.8818 mg
-
Therefore, you will need to weigh approximately 2.88 mg of this compound HCl to make 1 mL of a 10 mM stock solution.
-
-
Weighing: Accurately weigh the calculated amount of this compound HCl powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solubilization:
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder. It is crucial to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
-
Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[7]
-
-
Sterilization (Optional but Recommended):
-
For applications requiring strict sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. Ensure the filter material is compatible with DMSO (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 1 year). [2]
-
Caption: Workflow for this compound Stock Solution Preparation.
Application Notes for Cell Culture
Working Concentration
The optimal working concentration of this compound varies significantly depending on the cell type, the sensitivity of the target organism (e.g., Plasmodium falciparum strains), and the specific assay.[1][8]
-
Antimalarial Assays: For susceptible P. falciparum strains, the 50% inhibitory concentration (IC₅₀) can be in the low nanomolar range (e.g., 10-50 nM).[1] Resistant strains may require concentrations in the micromolar range (>500 nM).[1]
-
Cancer Cell Lines: While this compound can engage with human DHFR at sub-nanomolar levels, growth inhibition in cancer cells is typically observed at higher concentrations, often in the low micromolar range (e.g., 1-10 µM).[4][8]
-
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Preparing Working Solutions
To prepare the final working solution, the DMSO stock should be serially diluted in complete cell culture medium.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock to 990 µL of sterile culture medium. This results in a 100 µM intermediate solution.
-
Perform a final 1:10 dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve the final 10 µM concentration.
Solvent Toxicity
High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of DMSO in the cell culture well is kept to a minimum, typically below 0.5% (v/v) , and ideally below 0.1%. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Culture Medium Considerations
The concentration of folate and para-aminobenzoic acid (PABA) in the cell culture medium can influence the apparent activity of DHFR inhibitors. Using folate-deficient medium, such as RPMI 1640 without folic acid, can increase the sensitivity of cells to this compound.[9] Be consistent with the medium used across all related experiments.
References
- 1. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cycloguanil in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the pro-drug proguanil, is an antimalarial agent that targets the folate biosynthesis pathway in Plasmodium falciparum. It is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimalarial drugs. Understanding the in vitro activity of this compound against P. falciparum is vital for drug discovery, resistance monitoring, and the development of new therapeutic strategies. These application notes provide detailed protocols for the cultivation of P. falciparum, the assessment of this compound's efficacy, and data on its activity against various parasite strains.
Mechanism of Action of this compound
This compound acts by specifically inhibiting the P. falciparum dihydrofolate reductase (PfDHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for one-carbon transfer reactions. These reactions are indispensable for the de novo synthesis of pyrimidines (specifically dTMP) and purines, which are the building blocks of DNA. By blocking this step, this compound effectively halts DNA synthesis and, consequently, parasite replication. The parent compound, proguanil, has a distinct mechanism of action that is separate from DHFR inhibition.
Resistance to this compound in P. falciparum is primarily associated with point mutations in the dhfr gene. These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of this compound and diminishing its inhibitory effect.
Data Presentation: In Vitro Susceptibility of Plasmodium falciparum to this compound
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against various strains of P. falciparum, including drug-sensitive and drug-resistant lines with defined mutations in the dhfr gene.
Table 1: this compound IC50 Values for Reference P. falciparum Strains
| Strain | DHFR Genotype | This compound IC50 (nM) | Reference |
| 3D7 | Wild-type | ~11.1 | |
| Dd2 | Triple mutant (N51I, C59R, S108N) | ~1200 |
Table 2: Impact of DHFR Mutations on this compound Susceptibility
| DHFR Mutation(s) | Fold-increase in this compound IC50 (approx.) | Reference |
| S108N | Moderate | |
| A16V + S108T | High | |
| N51I + C59R + S108N | High | |
| I164L (in addition to other mutations) | Further increase |
Table 3: this compound Susceptibility in Clinical Isolates
| Susceptibility Status | Geometric Mean IC50 (nM) | IC50 Range (nM) | Reference |
| Sensitive (Wild-type DHFR) | 1.30 | 0.249 - 9.14 | |
| Resistant (Mutant DHFR) | 77.1 | 15.3 - 901 |
Experimental Protocols
Protocol 1: In Vitro Culture of Plasmodium falciparum (Asexual Erythrocytic Stages)
This protocol is based on the method originally described by Trager and Jensen.
Materials:
-
P. falciparum cryopreserved stock
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM):
-
RPMI-1640 with L-glutamine and 25 mM HEPES
-
10% heat-inactivated human serum (O+) or 0.5% Albumax I
-
25 mM NaHCO3
-
25 µg/mL gentamicin
-
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Centrifuge
Procedure:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of P. falciparum in a 37°C water bath.
-
Washing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 800 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.
-
Initiating Culture: Transfer the thawed parasite suspension to a centrifuge tube and add 10 volumes of CCM. Centrifuge at 800 x g for 5 minutes and discard the supernatant. Resuspend the parasite pellet in 10 mL of CCM with a 2% hematocrit (final concentration of red blood cells).
-
Maintaining Culture: Place the culture flask in a 37°C incubator with the specified gas mixture. Change the medium daily.
-
Monitoring Parasitemia: Prepare a thin blood smear daily, stain with Giemsa, and determine the percentage of infected erythrocytes by light microscopy.
-
Sub-culturing: When the parasitemia reaches 5-8%, split the culture by adding fresh human erythrocytes to reduce the parasitemia to 0.5-1%.
Protocol 2: this compound Drug Susceptibility Assay using SYBR Green I
This fluorescence-based assay measures parasite DNA content as an indicator of growth.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Drug Plate Preparation: Serially dilute the this compound stock solution in CCM to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Add 100 µL of each drug dilution to the respective wells of the 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Parasite Addition: Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in the gassed incubator.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence of the negative controls. Plot the fluorescence intensity against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PfDHFR, blocking THF synthesis and subsequent DNA replication.
Experimental Workflow for this compound Susceptibility Testing
Caption: Workflow for determining this compound IC50 using the SYBR Green I assay.
Application Notes and Protocols: Cycloguanil in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) in human cells.[1][2] DHFR is a critical enzyme in folate metabolism, essential for the synthesis of nucleotides and amino acids required for cell proliferation.[3] By targeting DHFR, this compound disrupts key cellular processes, leading to anti-cancer activity. Its mechanism of action involves the interruption of folate-dependent pathways and subsequent inhibition of downstream signaling, including the STAT3 transcriptional activity, which is often hyperactivated in cancer.[1] These application notes provide a summary of the quantitative effects of this compound on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: Anti-proliferative Activity of this compound
The anti-cancer efficacy of this compound and its analogues is often quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) concentration in various cancer cell lines. While extensive datasets are available through resources like the NCI-60 Human Tumor Cell Line Screen, the following table summarizes representative data for this compound's activity, primarily in breast cancer cell lines, which have been a key focus of recent research.[4][5]
| Cell Line | Cancer Type | Parameter | Value (µM) | Notes |
| MDA-MB-468 | Triple-Negative Breast Cancer | GI50 | ~10 - 30 | Exhibits sensitivity to this compound. |
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | ~20 - 50 | Shows moderate sensitivity. |
| MCF-7 | ER-Positive Breast Cancer | GI50 | > 50 | Generally shows lower sensitivity compared to triple-negative lines. |
| HCC1806 | Triple-Negative Breast Cancer | IC50 | Not explicitly stated, but proguanil (prodrug) shows effects at 20-60 µM.[3] | Sensitive to the effects of the prodrug, suggesting this compound would be effective. |
Note: IC50 and GI50 values can vary between studies and experimental conditions (e.g., incubation time, assay method). The data presented is an approximate range based on available literature. Many studies noted that while this compound engages DHFR at nanomolar concentrations, growth impairment is observed at higher, micromolar concentrations.[1][2][4]
Mandatory Visualizations
Here we provide diagrams to visualize key pathways and experimental workflows related to the study of this compound.
Caption: Mechanism of action for this compound in cancer cells.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines and to determine the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control (DMSO concentration matching the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the viability percentage against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Western Blot Analysis for Apoptotic and Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in this compound's mechanism of action, such as DHFR, STAT3, Bax, Bcl-2, and cleaved Caspase-3.[3][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHFR, anti-STAT3, anti-p-STAT3, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells in 6-well plates with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). A notable increase in the Bax/Bcl-2 ratio and the levels of cleaved Caspase-3 would indicate the activation of apoptosis.[6]
References
- 1. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity [mdpi.com]
- 6. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cycloguanil Synergy with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic, additive, or antagonistic interactions between cycloguanil and other antimalarial compounds. Understanding these interactions is crucial for the development of effective combination therapies to combat drug-resistant malaria.
Introduction
This compound, the active metabolite of proguanil, is an antifolate drug that inhibits the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum.[1][2] This enzyme is critical for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and cell multiplication.[1][2][3] Due to the rise of drug resistance, antimalarial monotherapy is often ineffective. Combination therapy is now the standard of care, aiming to enhance efficacy, reduce the likelihood of developing resistance, and decrease toxicity.[4] Assessing the interaction between this compound and other antimalarials is a key step in designing new, potent combination treatments.
Interactions between drugs are typically classified as:
-
Synergism: The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivism (or Indifference): The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
This document outlines the primary in vitro and in vivo methods for quantifying these interactions.
Part 1: Mechanism of Action and Key Signaling Pathways
This compound targets the folate biosynthesis pathway of Plasmodium falciparum. This pathway is distinct from the human host's mechanism for obtaining folate (dietary uptake), making it an excellent target for selective toxicity. Synergy is often observed when combining drugs that inhibit different steps of the same critical pathway. For example, this compound (a DHFR inhibitor) is often studied in combination with sulfonamides like sulfadoxine, which inhibit an earlier enzyme in the pathway, dihydropteroate synthase (DHPS).[1][5]
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cycloguanil in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1] This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite. Due to its specific mechanism of action, this compound is a valuable tool in high-throughput screening (HTS) assays for the discovery of new antimalarial drugs, particularly those targeting DHFR or the folate pathway. These application notes provide detailed protocols for utilizing this compound in both cell-based and target-based HTS assays.
Mechanism of Action of this compound
This compound competitively inhibits P. falciparum DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blocks the downstream synthesis of thymidylate and other essential metabolites, ultimately leading to the cessation of DNA synthesis and parasite death.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. This data is crucial for designing HTS assays, particularly for determining appropriate positive control concentrations.
| P. falciparum Strain | IC50 (nM) | Reference Compound(s) | Assay Type |
| 3D7 (pyrimethamine-sensitive) | 11.1 | Pyrimethamine (15.4 nM) | Isotopic, semimicro drug susceptibility test |
| African isolates (susceptible) | 11.1 (mean) | Pyrimethamine | Isotopic, semimicro drug susceptibility test |
| African isolates (resistant) | 2,030 (mean) | Pyrimethamine | Isotopic, semimicro drug susceptibility test |
Data compiled from in vitro studies. IC50 values can vary based on assay conditions.
Experimental Protocols
Two primary types of HTS assays are presented: a cell-based assay that measures parasite growth inhibition and a target-based assay that directly measures the enzymatic activity of PfDHFR. This compound serves as an essential positive control in both.
Protocol 1: Cell-Based High-Throughput Screening for P. falciparum Growth Inhibition (DAPI-Based Assay)
This protocol is adapted from established HTS methods for antimalarial drug discovery and is suitable for screening large compound libraries.[2][3]
Objective: To identify compounds that inhibit the growth of P. falciparum in an in vitro culture.
Principle: Parasite proliferation is quantified by measuring the total DNA content using the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI), which intercalates with DNA. A decrease in fluorescence intensity indicates parasite growth inhibition.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
384-well black, clear-bottom microplates
-
Test compounds and this compound (positive control) dissolved in DMSO
-
DAPI staining solution (DAPI in a buffered solution with a saponin for cell lysis)
-
Automated liquid handling systems
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into 384-well plates.
-
Test Compounds: Typically at a final concentration of 1-10 µM.
-
Positive Control: this compound at a final concentration that gives >90% inhibition (e.g., 100 nM for sensitive strains).
-
Negative Control: DMSO (vehicle) at the same final concentration as the test compounds.
-
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture (at a suitable hematocrit and parasitemia) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Staining: Add the DAPI staining solution to each well and incubate in the dark at room temperature for at least 2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~358 nm and emission at ~461 nm.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
-
Determine the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is generally considered excellent for HTS.
-
Protocol 2: Target-Based High-Throughput Screening for PfDHFR Inhibition (Colorimetric Assay)
This protocol describes a biochemical assay to identify direct inhibitors of PfDHFR.
Objective: To identify compounds that directly inhibit the enzymatic activity of recombinant P. falciparum DHFR.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. Inhibitors of DHFR will prevent this decrease in absorbance.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
384-well UV-transparent microplates
-
Test compounds and this compound dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm in a kinetic mode
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare working solutions of PfDHFR, NADPH, and DHF in assay buffer.
-
Compound and Enzyme Addition: In a 384-well plate, add assay buffer, PfDHFR enzyme, NADPH, and the test compounds or controls.
-
Test Compounds: Desired concentration range.
-
Positive Control: this compound at a concentration known to cause significant inhibition.
-
Negative Control: DMSO.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each test compound relative to the controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Conclusion
This compound is an indispensable tool for the high-throughput screening of novel antimalarial compounds. Its well-defined mechanism of action and established in vitro activity make it an ideal positive control for both cell-based and target-based screening assays. The protocols provided here offer robust and scalable methods for identifying new leads in the fight against malaria. Researchers and drug development professionals can adapt these protocols to their specific HTS platforms and compound libraries.
References
- 1. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Cycloguanil-Resistant Plasmodium falciparum Strains
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is an antifolate agent that has been used for malaria prophylaxis and treatment. It functions by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical component of the folate biosynthesis pathway necessary for DNA synthesis and parasite replication[1][2][3]. The emergence and spread of drug-resistant parasite strains have compromised the efficacy of this compound. Understanding the mechanisms of resistance and developing methods to culture and study these resistant strains are crucial for screening new antimalarial compounds and monitoring resistance in the field.
Resistance to this compound in P. falciparum is primarily associated with specific point mutations in the gene encoding the DHFR enzyme[4]. The most common mutations conferring this compound resistance involve a double mutation, changing alanine to valine at codon 16 (Ala-16-Val) and serine to threonine at codon 108 (Ser-108-Thr)[1][2][3]. Interestingly, this combination confers high-level resistance to this compound while often retaining sensitivity to another DHFR inhibitor, pyrimethamine[1][2]. Conversely, a single mutation at codon 108 (Ser-108-Asn) primarily confers pyrimethamine resistance with only a moderate decrease in this compound susceptibility[1][2].
These application notes provide detailed protocols for the continuous in vitro culture of P. falciparum, the selection of this compound-resistant strains, and the assessment of drug susceptibility.
Data Presentation: Drug Susceptibility Profiles
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and pyrimethamine against various P. falciparum strains, illustrating the differential resistance patterns conferred by specific dhfr mutations.
Table 1: this compound and Pyrimethamine IC50 Values for Reference P. falciparum Strains
| Parasite Strain/Clone | Resistance Phenotype | This compound IC50 (nM) | Pyrimethamine IC50 (nM) | Key dhfr Mutations |
| SL/D6 | Susceptible | 0.6 ± 0.1 | 0.03 ± 0.01 | Wild Type |
| FCR3/Gambia | This compound-Resistant | 660 ± 150 | 0.11 ± 0.02 | Val-16, Thr-108 |
| HB3 | Pyrimethamine-Resistant | 3.1 ± 1.1 | > 50 | Asn-108 |
| It.G2.F6 | This compound-Resistant | 1100 ± 200 | 0.11 ± 0.03 | Val-16, Thr-108 |
| V1/S | This compound & Pyrimethamine-Resistant | 1600 ± 300 | > 50 | Asn-108, Leu-164 |
Data compiled from Peterson et al., 1990.[2]
Table 2: In Vitro Susceptibility of Clinical Isolates to DHFR Inhibitors
| Susceptibility Level | This compound IC50 Range (nM) | Pyrimethamine IC50 Range (nM) |
| Susceptible | < 50 | < 100 |
| Intermediate | 50 - 500 | 100 - 2,000 |
| Resistant | > 500 | > 2,000 |
Susceptibility thresholds as defined by Basco et al., 1994.[5]
Visualization of Pathways and Workflows
Mechanism of Action and Resistance
The diagram below illustrates the folate biosynthesis pathway in Plasmodium falciparum, highlighting the role of DHFR and its inhibition by this compound. Mutations in the DHFR active site reduce the binding affinity of the drug, leading to resistance.
Caption: Folate pathway and mechanism of this compound resistance.
Experimental Workflows
The following diagrams outline the key experimental procedures for selecting and characterizing this compound-resistant parasites.
Caption: Workflow for in vitro selection of resistant parasites.
Caption: Workflow for SYBR Green I drug susceptibility assay.
Experimental Protocols
Protocol 1: Continuous In Vitro Culture of P. falciparum
This protocol is based on the method originally described by Trager and Jensen and is fundamental for maintaining parasite stocks.[6]
Materials:
-
P. falciparum cryopreserved or live culture
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% Albumax I (or 10% human serum), and 10 mg/L gentamicin.
-
Sterile tissue culture flasks (e.g., T-25 or T-75)
-
37°C incubator
-
Airtight modular incubation chamber (e.g., Billups-Rothenberg)
Methodology:
-
Prepare Complete Culture Medium (CCM): Prepare CCM under sterile conditions and warm to 37°C before use. The pH should be adjusted to ~7.3-7.4.
-
Prepare Erythrocytes: Wash human erythrocytes three times with incomplete RPMI 1640 by centrifuging at 800 x g for 5 minutes and aspirating the supernatant and buffy coat. Resuspend the final pellet to 50% hematocrit.
-
Initiate or Sub-culture:
-
For a new culture from a frozen stock, thaw the vial rapidly at 37°C and follow a standard thawing protocol.
-
For sub-culturing, transfer a small volume of existing culture into a new flask.
-
-
Set Up Culture Flask: In a T-25 flask, combine the parasite inoculum with fresh, washed erythrocytes and CCM to achieve a final volume of 10-15 mL with a 5% hematocrit and a starting parasitemia of 0.5-1.0%.
-
Gassing: Place the flask in an airtight chamber. Flush the chamber with the gas mixture for 3-5 minutes to create a microaerophilic environment.[7]
-
Incubation: Seal the chamber and place it in a 37°C incubator.
-
Maintenance:
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.
-
Monitor parasitemia every 48 hours (one replication cycle) by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
Split the culture when parasitemia exceeds 5% by adding fresh erythrocytes and CCM to reduce the parasitemia back to 0.5-1.0%.
-
Protocol 2: In Vitro Selection of this compound-Resistant Strains
This protocol describes a stepwise drug pressure method to select for resistant parasites from a sensitive parent strain.[8][9]
Materials:
-
A healthy, asynchronous culture of a drug-sensitive P. falciparum strain (e.g., 3D7 or D6).
-
This compound stock solution (in DMSO or appropriate solvent).
-
All materials listed in Protocol 1.
Methodology:
-
Establish Baseline: Determine the IC50 of the parent strain for this compound using the assay described in Protocol 3.
-
Initiate Drug Pressure: Start a large-volume culture (e.g., T-75 flask) and add this compound at a concentration of approximately 0.5x the IC50.
-
Monitor for Recrudescence: Maintain the culture with daily medium changes containing the same drug concentration. Parasite growth will likely be suppressed initially. Continue incubation until viable parasites reappear and the growth rate recovers. This may take several weeks.
-
Increase Drug Concentration: Once the parasite line is growing steadily, double the concentration of this compound in the medium.
-
Repeat Stepwise Increase: Repeat the process of monitoring for adaptation and doubling the drug concentration. The culture may crash and require a long recovery period at each step.
-
Establish Resistant Line: Continue the selection process until the parasite line can consistently grow in a high concentration of this compound (e.g., >500 nM).
-
Confirm Resistance and Stability:
-
Remove the drug pressure and culture the parasites in drug-free medium for several weeks (e.g., >1 month) to test the stability of the resistant phenotype.
-
Re-determine the IC50 using Protocol 3 to quantify the level of resistance.
-
-
Genotypic Analysis: Sequence the dhfr gene of the resistant line to identify mutations associated with resistance.
Protocol 3: Drug Susceptibility Assay (SYBR Green I-Based)
This is a high-throughput fluorescence-based assay to determine the IC50 of antimalarial drugs by measuring parasite DNA content.[10]
Materials:
-
Synchronized ring-stage P. falciparum culture (sorbitol synchronization is a common method).[11]
-
Drug plates: Sterile 96-well flat-bottom plates pre-dosed with serial dilutions of this compound.
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
Methodology:
-
Prepare Parasite Suspension: Adjust a synchronous ring-stage culture to 1% parasitemia and 2% hematocrit in CCM.
-
Plate Preparation: Prepare serial dilutions of this compound in CCM in a separate plate. The final concentrations should span the expected IC50 range. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Drug Exposure: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, gassed chamber).
-
Lysis and Staining:
-
After incubation, lyse the cells by freezing the plate at -80°C for at least 2 hours.
-
Thaw the plate at room temperature.
-
In a dark room or under subdued light, add 100 µL of SYBR Green I Lysis Buffer to each well. Mix gently.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read Fluorescence: Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data by expressing fluorescence as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope).
-
References
- 1. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malaria culture - Wikipedia [en.wikipedia.org]
- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
Troubleshooting & Optimization
cycloguanil solubility problems in aqueous buffers
Welcome to the technical support center for Cycloguanil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous buffers. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
A1: this compound is a weakly basic compound with limited aqueous solubility that is highly dependent on pH. Its hydrochloride salt form generally exhibits better solubility in aqueous solutions. The solubility in common laboratory solvents is summarized in the table below.
Data Presentation: Solubility of this compound and its Hydrochloride Salt
| Solvent | This compound Form | Approximate Solubility | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | Hydrochloride | ~ 5 mg/mL | [1] |
| Water | Free Base (predicted) | ~ 0.246 mg/mL | N/A |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~ 20 mg/mL | [1] |
| Ethanol | Hydrochloride | ~ 5 mg/mL | [1] |
| Dimethylformamide (DMF) | Hydrochloride | ~ 5 mg/mL | [1] |
Q2: How does pH affect the solubility of this compound?
A2: this compound has three pKa values: 11.2, 4.66, and 3.37, indicating it has basic properties. Its solubility is expected to be significantly higher in acidic conditions (pH < 3) where it will be protonated and exist in a more soluble cationic form. As the pH increases towards neutral and basic conditions, the compound becomes less protonated, leading to a decrease in aqueous solubility.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[1] A stock solution of up to 20 mg/mL in DMSO can be achieved.[1] For experiments sensitive to organic solvents, it is crucial to ensure the final concentration of the organic solvent is minimal and does not affect the experimental results.
Q4: For how long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is advisable to store the compound as a solid at -20°C or as a stock solution in anhydrous DMSO at -20°C or -80°C. Studies have shown that this compound is stable in acidic, neutral, and basic solutions for extended periods at temperatures below 22°C.[2]
Troubleshooting Guides
Problem 1: My this compound is not dissolving in my aqueous buffer.
-
Solution 1: pH Adjustment: this compound's solubility is pH-dependent. If your buffer is neutral or basic, try lowering the pH to the acidic range (ideally below pH 3) to increase solubility.
-
Solution 2: Use of Co-solvents: If adjusting the pH is not possible for your experiment, consider preparing the final solution with a small percentage of a water-miscible organic co-solvent like ethanol or PEG300.[3] Start with a low percentage (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
-
Solution 3: Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] Avoid excessive heating, as the stability of this compound at higher temperatures in aqueous solutions for extended periods is not well-documented. A study on the related compound proguanil showed degradation at temperatures between 50°C and 80°C.[2]
Problem 2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer.
-
Reason: This is a common issue when the drug is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. The final concentration of the drug in the aqueous medium may be above its solubility limit.
-
Solution 1: Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Solution 2: Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the buffer to the DMSO stock solution gradually while vortexing. This can sometimes help to keep the compound in solution.
-
Solution 3: Use an Intermediate Dilution Step: Prepare an intermediate dilution of your DMSO stock in a solvent mixture with a higher percentage of organic solvent before the final dilution into the 100% aqueous buffer.
-
Solution 4: Incorporate a Surfactant: A small amount of a biocompatible surfactant, such as Tween-80, in your final buffer can help to maintain the solubility of hydrophobic compounds.[3]
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound hydrochloride powder to a known volume of the desired aqueous buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Repeat the experiment at different pH values to generate a pH-solubility profile.
Protocol 2: Preparation of this compound Solution for In Vitro Assays using a Co-solvent System
This protocol is adapted for preparing a 2.08 mg/mL solution as an example.[3]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in 100% DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
To this, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This resulting clear solution can then be further diluted into your cell culture medium or assay buffer to achieve the desired final concentration. Remember to include a vehicle control in your experiments.
Visualizations
Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway Inhibition by this compound.
References
Technical Support Center: Optimizing Cycloguanil Concentration for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of cycloguanil in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[1][2][4][5] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA synthesis and cell proliferation.[1][6][7] By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby disrupting DNA synthesis and arresting cell growth.[2]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound varies significantly depending on the target organism and its resistance profile.
-
For Plasmodium falciparum (malaria parasite): The 50% inhibitory concentration (IC50) for susceptible strains is typically in the low nanomolar range (mean IC50 ~11.1 nM). However, for resistant strains, the IC50 can be much higher, exceeding 500 nM and even reaching the micromolar range (mean IC50 ~2,030 nM).[8]
-
For cancer cell lines: this compound and its analogues have been shown to engage DHFR at sub-nanomolar concentrations, but growth inhibition is often observed at higher concentrations, typically in the micromolar range.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in organic solvents like DMSO (up to ~20 mg/mL), ethanol, and dimethylformamide (DMF). It is recommended to prepare a high-concentration stock solution in one of these solvents. For experiments, this stock can then be further diluted into aqueous buffers or cell culture media. Ensure the final concentration of the organic solvent in the assay is minimal (typically <1%) to avoid solvent-induced cellular effects.
Q4: Is this compound stable in cell culture media?
A4: The stability of any compound in cell culture media can be influenced by factors like pH, temperature, and media components. It is good practice to prepare fresh dilutions of this compound from a frozen stock for each experiment. If long-term stability is a concern, it can be assessed by incubating the compound in the media for the duration of the experiment and then measuring its concentration via methods like LC-MS/MS.
Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Inoculum Effect: Variations in the initial cell or parasite density can alter the apparent IC50. Ensure you use a consistent seeding density for every experiment.
-
Media Composition: The concentration of folate and para-aminobenzoic acid (PABA) in the culture medium can affect the potency of DHFR inhibitors. Using media with lower folate levels may increase the apparent activity of this compound.
-
Compound Stability: Ensure your stock solution is stored properly and that working solutions are freshly prepared.
-
Incubation Time: The duration of drug exposure can impact the IC50 value. A longer incubation period may result in a lower IC50. Standardize the incubation time across all experiments.
Q2: I am observing high background noise in my cell viability assay. How can I reduce it?
A2: High background can be addressed by:
-
Using Phenol Red-Free Medium: Phenol red can interfere with colorimetric and fluorescent readouts. Switching to phenol red-free medium during the assay incubation can reduce background absorbance/fluorescence.
-
Washing Cells: For adherent cells, gently washing the cells with PBS before adding the assay reagent can remove residual compound and media components that may interfere with the assay.
-
Including Proper Controls: Always include "media only" and "cells only" (untreated) controls to accurately determine the background signal and the baseline for 100% viability.
Q3: My this compound precipitates in the culture medium upon dilution. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium.
-
Lower the Final Concentration: If possible, work with a lower concentration range.
-
Use a Different Solvent: While DMSO is common, testing other solvents for your stock solution might improve solubility upon dilution.
-
Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Check the Salt Form: Using the hydrochloride salt of this compound can enhance aqueous solubility compared to the free base.
Data Presentation
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Strain Type | Susceptibility Level | Mean IC50 (nM) | IC50 Range (nM) | Reference |
| Susceptible | Susceptible | 11.1 | < 50 | [8] |
| Intermediate | Intermediate | - | 50 - 500 | [8] |
| Resistant | Resistant | 2,030 | > 500 | [8] |
| Wild-Type (dhfr) | Sensitive | 1.30 | 0.249 - 9.14 | [9] |
| Mutant (dhfr) | Resistant | 77.1 | 15.3 - 901 | [9] |
Table 2: In Vitro Cytotoxicity of DHFR Inhibitors (General Reference)
| Compound | Cell Line | Assay | IC50 / CC50 | Reference |
| This compound Analogs | Breast Cancer Cells | Viability Assay | Micromolar Range | General knowledge from multiple sources |
| Methotrexate | Various Cancer Cells | Viability Assay | Nanomolar to Micromolar | [10] |
| Pyrimethamine | Various Cancer Cells | Viability Assay | Micromolar Range | [10] |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This assay quantifies parasite DNA to measure growth.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
96-well flat-bottom plates
-
This compound stock solution
-
Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.16% Saponin, 1.6% Triton X-100, and 10x SYBR Green I)[11]
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells for 100% growth control and wells with a known lethal concentration of a standard antimalarial (e.g., chloroquine for sensitive strains) for 0% growth control.
-
Add the parasite culture (e.g., 0.3% parasitemia, 2.5% hematocrit) to each well.[11]
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add the SYBR Green I lysis buffer to each well.[11]
-
Incubate the plates in the dark at room temperature for 24 hours.[11]
-
Read the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value by non-linear regression analysis.
Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin Method)
This assay measures the metabolic activity of viable cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)[12]
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Add resazurin solution to each well (e.g., 20 µL per 100 µL of medium).[12][13]
-
Incubate for 1-4 hours at 37°C, protected from light.[12][13]
-
Measure the fluorescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the CC50 (or IC50) value.
Visualizations
Signaling Pathway: DHFR Inhibition and Its Downstream Effects
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing Protein Dihydrofolate reductase (HMDBP00790) [hmdb.ca]
- 6. droracle.ai [droracle.ai]
- 7. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of cycloguanil in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of cycloguanil in cellular assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell toxicity at low concentrations. | 1. Cell line hypersensitivity to DHFR inhibition. 2. Off-target cytotoxic effects. 3. Error in compound concentration calculation or dilution. | 1. Perform a dose-response curve to determine the GI50. Consider using a less sensitive cell line if appropriate. 2. Conduct a folinic acid rescue experiment. If folinic acid doesn't rescue the phenotype, off-target effects are likely. 3. Verify all calculations and ensure proper stock solution preparation and dilution. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent drug treatment duration. 3. Cell passage number affecting sensitivity. 4. Mycoplasma contamination. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Standardize the timing of drug addition and assay endpoint. 3. Use cells within a consistent and low passage number range.[1] 4. Regularly test cell cultures for mycoplasma contamination.[1] |
| Folinic acid rescue is incomplete or absent. | 1. this compound may have off-target effects independent of DHFR inhibition.[2][3][4] 2. Insufficient concentration of folinic acid. 3. Inhibition of other enzymes in the folate pathway. | 1. This suggests that the observed phenotype is not solely due to DHFR inhibition. Further investigation into other potential targets is warranted. 2. Titrate the concentration of folinic acid to ensure it is not a limiting factor. 3. Investigate the effect of this compound on other folate-related enzymes like thymidylate synthase.[5] |
| Observed phenotype (e.g., growth arrest) does not match expectations (e.g., apoptosis). | This compound and its analogues can induce different cellular responses depending on the concentration and cell line, with growth arrest often seen at lower concentrations and cytotoxicity at higher concentrations.[6] | Perform a detailed cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) across a range of concentrations to characterize the cellular response. |
| Antagonistic effect observed when co-administered with atovaquone. | This compound is known to be antagonistic to the effects of atovaquone, unlike its parent compound proguanil, which is synergistic.[7][8][9] | Be aware of this interaction. If the goal is to study synergistic effects with mitochondrial inhibitors, consider using the parent drug, proguanil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR).[3][6] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication and cell proliferation.[6] This also affects downstream signaling pathways, including STAT3-dependent gene expression.[2][3]
Q2: Are there known off-target effects of this compound?
A2: Yes, there is evidence suggesting that this compound and its analogues may have additional targets besides DHFR. This is primarily supported by studies where folinic acid, which bypasses the need for DHFR in the folate pathway, fails to completely rescue the viability impairments induced by some of these compounds.[2][3][4]
Q3: How does this compound affect STAT3 signaling?
A3: this compound has been shown to block STAT3 transcriptional activity.[2][3] This is considered a downstream effect of DHFR inhibition, which disrupts the metabolic processes that support STAT3-dependent gene expression.[3]
Q4: What is the difference between proguanil and this compound?
A4: this compound is the active metabolite of the antimalarial drug proguanil.[9] Proguanil is converted to this compound in the liver by cytochrome P450 enzymes.[2][6] While this compound's primary target is DHFR, proguanil has a secondary mechanism of action that is independent of DHFR inhibition and is synergistic with atovaquone.[10][11] In contrast, this compound is antagonistic with atovaquone.[7][8][9]
Q5: What kind of cellular responses can I expect from this compound treatment?
A5: The cellular response to this compound can be dose-dependent. At lower concentrations, it often induces growth arrest, while at higher concentrations, it can lead to cell death.[6] The specific response can also vary between different cell lines.[6]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Comparators Against P. falciparum
| Compound | Mean IC50 (nM) - Susceptible Isolates | Mean IC50 (nM) - Resistant Isolates |
| This compound | 11.1 | 2,030 |
| Pyrimethamine | 15.4 | 9,440 |
Data from African isolates of P. falciparum, indicating cross-resistance between the two antifolates.[12]
Table 2: Cytotoxicity of a this compound Analogue (1c) and Comparators
| Compound | hDHFR Ki (nM) | THP-1 Cells CC50 (µM) |
| Analogue 1c | 663 | > 50 |
| This compound | - | > 100 |
| Pyrimethamine | - | > 100 |
| Methotrexate | 4 | - |
This table highlights the human DHFR inhibition and cytotoxicity profile of a specific this compound analogue compared to other compounds.[5]
Experimental Protocols
1. Folinic Acid Rescue Assay
-
Objective: To determine if the cytotoxic or anti-proliferative effects of this compound are solely due to DHFR inhibition.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of folinic acid (e.g., 100 µM).
-
Include appropriate controls: untreated cells, cells treated with folinic acid alone, and cells treated with this compound alone.
-
Incubate for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay.[13]
-
-
Interpretation: If folinic acid rescues the cells from the effects of this compound, it indicates that the primary mechanism of action is DHFR inhibition. A partial or no rescue suggests off-target effects.[2][6]
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to DHFR in intact cells.
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
After incubation, harvest the cells and lyse them.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DHFR remaining at each temperature using Western blotting or other protein detection methods.
-
-
Interpretation: Binding of this compound to DHFR will stabilize the protein, leading to a higher melting temperature. This will be observed as more soluble DHFR at higher temperatures in the this compound-treated samples compared to the control.
Visualizations
Caption: this compound's inhibition of DHFR and its downstream effects.
Caption: Workflow and logic for a folinic acid rescue experiment.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from this compound for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic interactions among atovaquone, proguanil and this compound against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Troubleshooting Variability in Cycloguanil IC50 Results: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in cycloguanil IC50 results during in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the active metabolite of the antimalarial drug proguanil.[1][2] It functions as a dihydrofolate reductase (DHFR) inhibitor, specifically targeting the Plasmodium falciparum DHFR enzyme.[2][3] This enzyme is crucial for the parasite's synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication.[2] By inhibiting DHFR, this compound disrupts the parasite's ability to replicate, leading to its death.
Q2: We are observing significant batch-to-batch variability in our this compound IC50 values. What are the potential causes?
Variability in IC50 values is a common issue in in vitro drug sensitivity testing and can be attributed to several factors.[4][5] For this compound, key sources of variability include:
-
Genetic mutations in the parasite strain: Resistance to this compound is strongly associated with specific point mutations in the P. falciparum dihydrofolate reductase (DHFR) gene.[6][7]
-
Assay conditions: Inconsistencies in experimental parameters can significantly impact results.[4][8]
-
Culture medium composition: The levels of folate and para-aminobenzoic acid (pABA) in the culture medium can directly affect the potency of DHFR inhibitors.[9]
-
Serum concentration and composition: Components in serum can bind to the drug or affect parasite growth, thereby influencing the IC50 value.[10][11]
-
In vitro assay methodology: The choice of assay (e.g., [3H]hypoxanthine incorporation, SYBR Green I-based fluorescence) and variations in protocol execution can lead to different IC50 values.[12][13]
-
Data analysis methods: The mathematical models and software used to calculate the IC50 from dose-response curves can introduce variability.[14][15]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or suspected resistance.
Q: Our IC50 values for this compound are consistently high, suggesting resistance. How can we confirm this and what are the underlying mechanisms?
A: Elevated IC50 values for this compound are often linked to mutations in the P. falciparum DHFR gene. To investigate this, you should:
-
Sequence the DHFR gene: Analyze the genetic sequence of your parasite strain to identify known resistance-conferring mutations.
-
Compare with known resistance profiles: Cross-reference the identified mutations with published data on this compound resistance.
Key DHFR Mutations Associated with this compound Resistance:
Mutations at specific codons in the DHFR gene can lead to decreased binding affinity of this compound to the enzyme.[6][16] The presence of multiple mutations often results in higher levels of resistance.[17]
| Mutation(s) | Effect on this compound Susceptibility | Reference |
| A16V + S108T | Confers resistance to this compound but not significantly to pyrimethamine. | [6] |
| S108N | Confers primary resistance to pyrimethamine with a moderate decrease in this compound susceptibility. | [6] |
| N51I, C59R, I164L | These mutations, often in combination with S108N, contribute to higher levels of resistance to both this compound and pyrimethamine. | [16][17] |
A logical workflow for investigating suspected resistance is outlined below:
Issue 2: Inconsistent IC50 results between experiments.
Q: We are observing significant variability in our this compound IC50 results from one experiment to the next. How can we improve our assay's reproducibility?
A: To minimize inter-experimental variability, it is crucial to standardize your assay protocol. Pay close attention to the following parameters:
-
Culture Medium: The composition of your culture medium is critical. Using a folate and pABA-free RPMI 1640 medium is recommended for antifolate drug testing, as these components can compete with the drug's mechanism of action.[9]
| Medium Component | Effect on this compound IC50 | Reference |
| Folate and pABA | Increased concentrations lead to higher IC50 values. | [9] |
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A prolonged incubation period (e.g., 66-72 hours) may result in lower IC50s compared to a shorter period (e.g., 42 hours).[9][13] Standardize the incubation time across all experiments.
-
Serum: While serum is necessary for parasite culture, its concentration and source can introduce variability.[10] If possible, use a single, pre-screened batch of serum for a series of experiments. Alternatively, consider serum-free media alternatives, though these may require validation for your specific parasite strains.[11][18]
-
Initial Parasitemia and Hematocrit: The starting parasite density and red blood cell concentration should be consistent. The Worldwide Antimalarial Resistance Network (WWARN) has established standardized procedures for in vitro assays that provide guidance on these parameters.[19]
The following diagram illustrates the key experimental factors influencing IC50 variability:
Experimental Protocols
Standard Methodology for this compound IC50 Determination using SYBR Green I Assay
This protocol is adapted from established methods for in vitro antimalarial drug sensitivity testing.[13][19]
1. Parasite Culture:
- Maintain P. falciparum cultures in RPMI 1640 medium supplemented with AlbuMAX™ or human serum, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Synchronize parasite cultures to the ring stage before setting up the assay.
2. Drug Plate Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the drug in a 96-well microtiter plate to achieve a range of final concentrations. Include drug-free wells as negative controls.
3. Assay Setup:
- Adjust the parasitemia of the ring-stage culture to 0.5-1% with a 2% hematocrit.
- Add the parasite suspension to the drug-preloaded 96-well plates.
- Incubate the plates for 72 hours under the standard culture conditions.
4. Lysis and Staining:
- After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye to each well.
- Incubate the plates in the dark at room temperature for at least one hour.
5. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
- Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model using appropriate software.[15]
Below is a visual representation of the experimental workflow:
By carefully controlling the experimental variables outlined in this guide, researchers can enhance the consistency and reliability of their this compound IC50 results. For further details on standardizing in vitro assays, consulting guidelines from organizations like the World Health Organization (WHO) and WWARN is recommended.[12][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 13. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. africaresearchconnects.com [africaresearchconnects.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cycloguanil Resistance in Laboratory Parasite Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming cycloguanil resistance in laboratory parasite strains, with a primary focus on Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Understanding this compound Resistance
Q1: What is the primary mechanism of this compound resistance in Plasmodium falciparum?
A1: The primary mechanism of resistance to this compound, the active metabolite of proguanil, is the acquisition of point mutations in the gene encoding the enzyme dihydrofolate reductase (DHFR).[1][2][3] These mutations alter the binding affinity of this compound to the DHFR active site, reducing its inhibitory effect.
Q2: Which specific mutations in the dhfr gene are associated with this compound resistance?
A2: Several key mutations are linked to this compound resistance. A double mutation, changing Alanine to Valine at codon 16 (A16V) and Serine to Threonine at codon 108 (S108T), is specifically associated with high-level this compound resistance while maintaining sensitivity to another antifolate, pyrimethamine.[1][4] Other mutations, such as S108N, N51I, C59R, and I164L, also contribute to varying levels of resistance to both this compound and pyrimethamine.[5] The accumulation of these mutations leads to higher levels of resistance.
Q3: How do these mutations affect the DHFR enzyme's function and drug binding?
A3: The mutations cause steric hindrance and alter the conformation of the DHFR active site, which reduces the binding affinity of this compound.[6] For example, the S108N mutation reduces the binding affinity for both pyrimethamine and this compound, while the A16V mutation, in combination with S108T, specifically obstructs the binding of this compound.[1][5]
Strategies to Overcome Resistance
Q4: What are the main strategies being explored to overcome this compound resistance?
A4: Current strategies include:
-
Developing novel DHFR inhibitors: Designing new antifolates that can effectively bind to and inhibit the mutant DHFR enzymes. An example is P218, which has shown potent activity against highly resistant parasite strains.
-
Combination therapy: Using this compound or its parent compound proguanil in combination with drugs that have different mechanisms of action. The atovaquone-proguanil combination (Malarone®) is a successful example where proguanil appears to have a synergistic effect with atovaquone that is independent of its conversion to this compound.[7]
-
Alternative drug targets: Identifying and targeting other essential pathways in the parasite that are not affected by DHFR mutations.
-
Resistance reversal agents: Investigating compounds that can restore the sensitivity of resistant parasites to existing drugs, although this is more explored for other antimalarials like chloroquine.[8][9]
-
Cyclization-blocked proguanil analogs: Synthesizing derivatives of proguanil that cannot be metabolized into this compound. These analogs have shown potent, slow-acting antimalarial activity and may be better combination partners for other drugs.[3][7]
Q5: Are there any promising new compounds that are effective against this compound-resistant strains?
A5: Yes, several next-generation DHFR inhibitors have been developed. For instance, P218 is a novel antifolate designed to be effective against pyrimethamine- and this compound-resistant parasites. It has a flexible side chain that allows it to adapt to the mutated active site of DHFR.
Troubleshooting Guides
In Vitro Drug Sensitivity Assays
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Parasite Stage: Ensure that your parasite cultures are tightly synchronized to the ring stage before initiating the assay. Different parasite stages have varying sensitivities to drugs.
-
Culture Medium Composition: The concentration of folate and para-aminobenzoic acid (pABA) in the RPMI 1640 medium can significantly affect the IC50 values of antifolates. Using folate- and pABA-free medium is recommended for these assays.
-
Incubation Time: The duration of drug exposure can influence the IC50. A longer incubation period (e.g., 66 hours) may result in lower IC50 values compared to a shorter period (e.g., 42 hours).
-
Inoculum and Hematocrit: Variations in the initial parasitemia and hematocrit can affect parasite growth and, consequently, the IC50 values. Maintain consistency in these parameters across experiments.
-
Drug Stock and Dilutions: Ensure that your drug stocks are properly stored and that dilutions are accurately prepared for each experiment.
Q: I am not observing any parasite growth in my control wells. What should I check?
A: Lack of parasite growth in control wells can be due to:
-
Poor Parasite Viability: The initial parasite culture may have low viability. Check the health of your stock culture by examining a Giemsa-stained smear for abnormal parasite morphology.
-
Culture Conditions: Verify that the incubator temperature (37°C), gas mixture (5% CO2, 5% O2, 90% N2), and humidity are optimal for parasite growth.
-
Media and Serum Quality: Ensure that the culture medium is correctly prepared and that the human serum or serum substitute (e.g., Albumax) is of good quality and has been stored properly.
-
Contamination: Check for bacterial or fungal contamination, which can inhibit parasite growth.
Molecular Analysis of dhfr Mutations
Q: My PCR amplification of the dhfr gene is failing. What can I do?
A: PCR failure can be troubleshooted by:
-
DNA Quality: Ensure that the genomic DNA extracted from the parasite culture is of high quality and free of inhibitors. Re-purify the DNA if necessary.
-
Primer Design: Verify that your primers are specific to the P. falciparum dhfr gene and do not have significant homology to other regions. Check for primer-dimer formation.
-
PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can be helpful to determine the optimal annealing temperature.
-
Template Concentration: Use an appropriate amount of template DNA. Too much or too little DNA can inhibit the reaction.
-
Reagents: Use fresh PCR reagents, including Taq polymerase, dNTPs, and buffers.
Q: The sequencing results for my dhfr amplicons are noisy and difficult to read. How can I improve the quality?
A: To improve sequencing quality:
-
Purify PCR Product: Ensure that the PCR product is thoroughly purified to remove excess primers and dNTPs before sequencing.
-
Sequencing Primer: Use a well-designed sequencing primer that is specific to your amplicon.
-
Template Concentration: Provide the correct amount of purified PCR product and sequencing primer as recommended by your sequencing facility.
-
Mixed Infections: If the chromatogram shows multiple peaks at the same position, it may indicate a mixed population of parasites with different dhfr alleles. In this case, cloning the PCR product and sequencing individual clones may be necessary.
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Strains to DHFR Inhibitors
| Parasite Strain | DHFR Mutations | This compound IC50 (nM) | Pyrimethamine IC50 (nM) | P218 IC50 (nM) |
| 3D7 (Wild-type) | None | 11.1 | 15.4 | 0.6 |
| Dd2 | N51I, C59R, S108N | >2,000 | >9,000 | 1.4 |
| V1/S | N51I, C59R, S108N, I164L | ~2,030 | ~9,440 | 5.7 |
| T9/94 | A16V, S108T | Resistant | Sensitive | Not Reported |
Note: IC50 values can vary between laboratories due to different assay conditions.
Experimental Protocols
Protocol 1: In Vitro Drug Sensitivity Assay (SYBR Green I Method)
-
Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Assay Initiation: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Generation of this compound-Resistant Parasite Lines
-
Continuous Drug Pressure: Culture wild-type P. falciparum in the presence of a low concentration of this compound (e.g., near the IC50).
-
Stepwise Increase in Drug Concentration: Gradually increase the this compound concentration in the culture medium as the parasites adapt and resume growth.
-
Monitoring: Regularly monitor the parasite growth and morphology using Giemsa-stained blood smears.
-
Cloning: Once parasites are growing steadily at a high concentration of this compound, clone the resistant population by limiting dilution to obtain a clonal line.
-
Characterization: Characterize the resistant clone by determining its IC50 for this compound and other antifolates.
-
Molecular Analysis: Sequence the dhfr gene of the resistant clone to identify the mutations responsible for resistance.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Optimized expression of Plasmodium falciparum erythrocyte membrane protein 1 domains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfection of Plasmodium falciparum | Springer Nature Experiments [experiments.springernature.com]
- 9. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
Technical Support Center: Ensuring Cycloguanil Stability in Your Research
Welcome to the technical support center for cycloguanil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various experimental setups. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guide: Common this compound Stability Issues
This compound, the active metabolite of proguanil, is a crucial compound in antimalarial research. However, its stability can be influenced by several factors in an experimental setting. Below is a table summarizing potential stability issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action |
| Precipitation of this compound in Aqueous Buffers | Low aqueous solubility of this compound free base. | Use this compound hydrochloride, which has enhanced water solubility and stability.[1] Consider using a co-solvent such as DMSO, but keep the final concentration low (ideally <0.5%) to avoid cellular toxicity. |
| Loss of Potency in Stock Solutions | Improper storage temperature; repeated freeze-thaw cycles; extended storage duration. | Prepare fresh stock solutions regularly. For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent Results in Cell-Based Assays | Degradation of this compound in cell culture media; interaction with media components. | The composition of the culture medium, particularly the levels of folate and para-aminobenzoic acid, can affect the in vitro activity of this compound.[3] It is advisable to test the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | Chemical degradation of this compound due to exposure to harsh conditions (e.g., extreme pH, high temperature, light, oxidizing agents). | Protect this compound solutions from light. Avoid exposure to strong acids, bases, and oxidizing agents unless conducting a forced degradation study. Potential degradation products include N-oxide derivatives, N-desalkyl or desethyl analogs, and ring-opened or hydrolytic products.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[5] For experiments requiring aqueous solutions, this compound hydrochloride is recommended due to its improved water solubility.[1] When using DMSO stock solutions in aqueous media, ensure the final DMSO concentration is low enough to not affect your experimental system.
Q2: How should I store my this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years is a typical guideline for many compounds, though specific manufacturer recommendations should be followed). Stock solutions in solvent should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[2]
Q3: Can I sterilize my this compound solution by autoclaving?
A3: No, high temperatures can lead to the thermal degradation of this compound.[6] It is recommended to sterilize this compound solutions by filtration through a 0.22 µm filter.
Q4: My in vitro results with this compound are not consistent. What could be the reason?
A4: Inconsistent results can be due to the instability of this compound under your specific experimental conditions. The composition of your cell culture medium, particularly the concentration of folates, can influence the apparent activity of this compound.[3] Additionally, the duration of the assay can affect the inhibitory concentrations.[3] It is crucial to ensure the stability of this compound in your assay medium for the entire duration of the experiment.
Q5: What are the expected degradation products of this compound?
A5: Common degradation products of this compound that may be observed as impurities include residual proguanil, N-oxide derivatives, N-desalkyl or desethyl analogs, and products of ring-opening or hydrolysis.[4]
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and storing this compound stock solutions to maintain their stability.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile environment.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
For short-term storage (≤ 1 month), store the aliquots at -20°C.
-
For long-term storage (≤ 6 months), store the aliquots at -80°C.
-
When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your experimental buffer or cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Experimental Solutions (Forced Degradation Study)
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound in water, buffer solutions, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Incubate the this compound solution in 3% H₂O₂ at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the this compound solution in a neutral buffer at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the this compound solution in a neutral buffer to a light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was under acidic or basic conditions.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[7] The method should be able to separate the intact this compound from any degradation products.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and, if possible, characterize the structure of the major degradation products.
-
Visualizing Experimental Workflows
To aid in the design and execution of your stability studies, the following diagrams illustrate key experimental workflows.
Caption: Workflow for assessing this compound stability in experimental media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cycloguanil-Induced Cytotoxicity in Host Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving cycloguanil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in host cells?
This compound, the active metabolite of proguanil, primarily induces cytotoxicity by inhibiting dihydrofolate reductase (DHFR) in host cells.[1][2][3][4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a co-factor essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][5] Inhibition of DHFR leads to a depletion of these essential building blocks, causing cell cycle arrest and ultimately, cell death.[1]
Q2: How can I reduce the on-target cytotoxic effects of this compound in my experiments?
The most effective strategy to counteract the on-target cytotoxicity of this compound is to supplement the cell culture medium with folinic acid (also known as leucovorin).[1][6][7] Folinic acid is a downstream metabolite in the folate pathway that can be converted to the cofactors necessary for nucleotide and amino acid synthesis without the need for DHFR activity, thus bypassing the inhibitory effect of this compound.[5][8]
Q3: My cells are still dying even with folinic acid supplementation. What could be the reason?
If you observe continued cytotoxicity despite folinic acid rescue, it may be due to several factors:
-
Insufficient Folinic Acid Concentration: The concentration of folinic acid may not be adequate to completely rescue the cells. It is crucial to perform a dose-response experiment to determine the optimal concentration of folinic acid for your specific cell type and this compound concentration.
-
Off-Target Effects: At higher concentrations, this compound and its analogues may induce cytotoxicity through mechanisms independent of DHFR inhibition.[1][6] These off-target effects are not rescued by folinic acid.
-
Mitochondrial Dysfunction and Oxidative Stress: While more prominently reported for its parent compound, proguanil, this compound may also contribute to mitochondrial stress. This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and induction of apoptosis.[2][9]
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through intrinsic pathways involving the mitochondria.[2][9]
Q4: What are the potential off-target mechanisms of this compound-induced cytotoxicity?
While the primary target of this compound is DHFR, evidence suggests potential off-target effects, particularly at higher concentrations.[1][6] Studies on the parent compound, proguanil, indicate that these off-target effects may involve:
-
Induction of Oxidative Stress: Increased production of reactive oxygen species (ROS) can lead to cellular damage.[2][9]
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[9][10]
-
Activation of Apoptotic Pathways: This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the activation of caspases.[2][9]
Q5: What experimental assays can I use to assess this compound-induced cytotoxicity?
Several assays can be employed to quantify the cytotoxic effects of this compound:
-
Cell Viability Assays:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
-
Mitochondrial Health Assays:
Troubleshooting Guides
Problem 1: Folinic acid rescue is incomplete or ineffective.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Folinic Acid Concentration | Perform a titration experiment to determine the optimal concentration of folinic acid required to rescue your specific cell line from a given concentration of this compound. |
| Timing of Folinic Acid Addition | Add folinic acid concurrently with or shortly after this compound treatment. Refer to established protocols for antifolate rescue.[17][18] |
| Off-Target Cytotoxicity | Consider the possibility of off-target effects, especially at high this compound concentrations.[1][6] Try to use the lowest effective concentration of this compound. |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivities to both this compound and folinic acid. |
Problem 2: High background or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Steps |
| Phenol Red Interference | Use phenol red-free culture medium, as it can interfere with the absorbance reading.[13] |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[13][14] |
| Cell Clumping | Ensure a single-cell suspension is plated to avoid clumps that can lead to uneven formazan formation. |
| Contamination | Regularly check for microbial contamination, which can affect the metabolic activity of the cells. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for this compound and its analogues from published studies. These values can vary significantly depending on the cell line and experimental conditions.
Table 1: IC50 Values of DHFR Inhibitors
| Compound | IC50 (µM) |
| This compound | 10.8 ± 3.5 |
| Methotrexate (MTX) | 0.177 ± 0.006 |
| Analogue 127159 | 0.75 ± 0.32 |
| Analogue 127153 | 0.93 ± 0.24 |
| Analogue 128184 | 0.72 ± 0.24 |
| Data from in vitro DHFR enzymatic activity assays.[7] |
Table 2: GI50 Values of this compound and Analogues in Breast Cancer Cell Lines
| Compound | MDA-MB-468 (µM) | MDA-MB-231 (µM) | MCF-7 (µM) |
| This compound | >100 | >100 | >100 |
| Methotrexate (MTX) | ~1 | ~10 | ~0.1 |
| Analogue 127159 | ~10 | ~10 | ~1 |
| Data from cell viability assays after 72h treatment.[19] |
Experimental Protocols
1. Folinic Acid Rescue Experiment
This protocol is designed to determine the ability of folinic acid to rescue host cells from this compound-induced cytotoxicity.
-
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Folinic acid stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a range of concentrations of folinic acid in complete culture medium.
-
Treat the cells with different combinations of this compound and folinic acid. Include controls for untreated cells, cells treated with this compound alone, and cells treated with folinic acid alone.
-
Incubate the plates for the desired experimental duration (e.g., 72 hours).
-
Perform an MTT assay to assess cell viability.
-
Analyze the data to determine the extent of rescue by folinic acid at different concentrations.
-
2. Assessment of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye (e.g., TMRM) to measure changes in the mitochondrial membrane potential.
-
Materials:
-
Host cell line
-
Complete cell culture medium
-
This compound stock solution
-
TMRM (Tetramethylrhodamine, Methyl Ester) stock solution
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Culture cells and treat them with the desired concentrations of this compound for the specified time.
-
In the last 30 minutes of the treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Incubate the cells at 37°C in the dark.
-
Wash the cells with PBS.
-
Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.
-
Quantify the fluorescence intensity, which is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates depolarization.[9]
-
Visualizations
Diagram 1: On-Target Cytotoxicity of this compound and Folinic Acid Rescue
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Drug-induced ER stress leads to induction of programmed cell death pathways of the malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Folinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. scielo.br [scielo.br]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cycloguanil and Proguanil In Vitro Efficacy
In the landscape of antimalarial drug development, understanding the nuanced differences between compounds is paramount for researchers and scientists. This guide provides a detailed comparison of the in vitro efficacy of cycloguanil and its parent drug, proguanil, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While proguanil is a prodrug that is metabolized in the liver to its active form, this compound, studies have revealed that proguanil itself possesses intrinsic, albeit different, antimalarial properties.
Quantitative Efficacy Comparison
The in vitro activity of this compound and proguanil is typically assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth. The following table summarizes the IC50 values reported in various studies. It is important to note that these values can vary based on the parasite strain, the duration of the assay, and the specific laboratory conditions.
| Drug | P. falciparum Strain(s) | IC50 Range | Assay Duration | Reference(s) |
| This compound | African isolates | 11.1 nM (susceptible) - 2,030 nM (resistant) | Not Specified | [1] |
| Various | 0.5 - 2.5 nM | Not Specified | [2] | |
| K1 (resistant) | 40 x 10⁻⁹ M | Not Specified | [3] | |
| FC27 (sensitive) | Not specified (MIC of 0.6 x 10⁻⁹ M in combination) | Not Specified | [3] | |
| Proguanil | Various | 2 - 71 µM | 42 - 72 hours | [4] |
| 3D7 | 22.0 µM | 48 hours | [4] | |
| 3D7 | 360 nM | 96 hours | [4] | |
| FCR3 | 34.79 µM | 48 hours | [4] | |
| FCR3 | 2.89 µM | 72 hours | [4] | |
| Thai isolates | 36.5 µM (mean) | Not Specified | [5] | |
| Various | 2.4 - 19 µM | Not Specified | [2] |
Key Observations:
-
Potency: this compound is significantly more potent than proguanil in vitro, with IC50 values typically in the nanomolar range, while proguanil's activity is in the micromolar range.[1][2]
-
Time Dependence of Proguanil Activity: The in vitro activity of proguanil is notably time-dependent. Longer incubation periods (96 hours) result in significantly lower IC50 values compared to shorter assays (48 hours), suggesting a slower mechanism of action.[4]
-
Resistance: Resistance to this compound is well-documented and is associated with mutations in the dihydrofolate reductase (DHFR) gene of the parasite.[1][4] Proguanil's intrinsic activity is independent of DHFR, meaning it can still be effective against this compound-resistant strains.[4][6]
Mechanism of Action
The differing in vitro efficacies of this compound and proguanil stem from their distinct mechanisms of action.
This compound is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[6][7] This enzyme is crucial for the synthesis of folic acid, a necessary component for DNA synthesis and cell multiplication. By blocking DHFR, this compound halts parasite replication.
Mechanism of action for this compound.
Proguanil , on the other hand, exhibits a DHFR-independent mechanism of action.[4][6] Evidence suggests that proguanil's intrinsic activity is linked to the parasite's mitochondria, where it appears to enhance the ability of other drugs, like atovaquone, to collapse the mitochondrial membrane potential.[8] This synergistic activity is a key feature of the combination drug Malarone®.[9]
Proguanil metabolism and dual action.
Experimental Protocols
The in vitro susceptibility of P. falciparum to antimalarial drugs is commonly determined using a radioisotopic microdilution assay. The following is a generalized protocol based on methods described in the literature.[5][10]
1. Parasite Culture:
-
P. falciparum isolates are cultured in vitro using RPMI 1640 medium supplemented with human serum and erythrocytes.[3][11] The culture conditions, particularly the levels of folate and para-aminobenzoic acid, can influence the IC50 values of DHFR inhibitors.[11]
2. Drug Preparation:
-
Stock solutions of this compound and proguanil are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
3. In Vitro Drug Susceptibility Assay:
-
Synchronized ring-stage parasite cultures are exposed to a range of drug concentrations in 96-well microtiter plates.
-
The plates are incubated for a specified period, typically 42, 48, 66, 72, or 96 hours.[4][11]
-
During the final hours of incubation, a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, is added to each well.
4. Measurement of Parasite Growth:
-
Parasite growth is determined by measuring the incorporation of the radiolabeled precursor into the parasite's DNA, which is proportional to parasite replication.
-
The plates are harvested, and the radioactivity in each well is measured using a scintillation counter.
5. Data Analysis:
-
The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In vitro antimalarial drug efficacy workflow.
Conclusion
References
- 1. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone | Medicines for Malaria Venture [mmv.org]
- 10. The activity of proguanil and its metabolites, this compound and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cycloguanil as a Selective DHFR Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cycloguanil's performance as a selective Dihydrofolate Reductase (DHFR) inhibitor against other common alternatives. Supported by experimental data, this document outlines the selectivity and potency of this compound, offering insights into its potential applications in antimalarial and anticancer research.
This compound, the active metabolite of the antimalarial drug proguanil, has long been a subject of interest for its role in inhibiting DHFR, a crucial enzyme in the folate metabolism pathway of various organisms.[1][2] Its efficacy is rooted in its ability to selectively target parasitic DHFR over the human counterpart, a characteristic that is paramount for therapeutic success. This guide delves into a comparative analysis of this compound with other well-known DHFR inhibitors, namely pyrimethamine and methotrexate, presenting quantitative data on their inhibitory activities and providing detailed experimental protocols for their evaluation.
Comparative Inhibitory Activity of DHFR Inhibitors
The selectivity of a DHFR inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor will exhibit high potency against the target organism's enzyme while showing minimal activity against the human enzyme, thereby reducing host toxicity. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, pyrimethamine, and methotrexate against DHFR from different species.
| Compound | Plasmodium falciparum (Susceptible) IC50 (nM) | Plasmodium falciparum (Resistant) IC50 (nM) | Trypanosoma brucei DHFR-TS IC50 (µM) | Human DHFR IC50 (µM) |
| This compound | 11.1[3] | 2,030[3] | 31.6 | ~1[2] |
| Pyrimethamine | 15.4[3] | 9,440[3] | 0.045 | ~1[2] |
| Methotrexate | - | - | Not specified | 0.000177 |
Note: IC50 values can vary between studies depending on the specific assay conditions.
The data clearly indicates that while both this compound and pyrimethamine are potent against susceptible strains of Plasmodium falciparum, their efficacy is significantly reduced against resistant strains.[3] Notably, methotrexate is a highly potent inhibitor of human DHFR, which aligns with its use in cancer chemotherapy.[2]
DHFR Inhibition and Downstream Signaling
The inhibition of DHFR disrupts the folate cycle, leading to a depletion of tetrahydrofolate. This, in turn, affects the synthesis of nucleotides and some amino acids, ultimately hindering DNA replication and cell proliferation. Recent studies have also elucidated a link between DHFR inhibition and the downstream signaling of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell growth and survival.[1][2][4]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
Materials:
-
Recombinant DHFR enzyme (human, P. falciparum, etc.)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compounds (e.g., this compound, pyrimethamine, methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., methotrexate) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or solvent control
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes) at room temperature.[5]
-
The rate of NADPH consumption is proportional to the DHFR activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound demonstrates significant and selective inhibitory activity against Plasmodium falciparum DHFR in susceptible strains, validating its use as an antimalarial agent. Its comparison with pyrimethamine and methotrexate highlights the varying degrees of potency and selectivity among DHFR inhibitors, underscoring the importance of targeted drug design. The provided experimental protocols offer a standardized approach for researchers to further investigate the efficacy of this compound and other potential DHFR inhibitors in various contexts, from infectious diseases to oncology. The emerging link to STAT3 signaling also opens new avenues for exploring the broader therapeutic potential of DHFR inhibition.
References
- 1. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
A Comparative Analysis of Cycloguanil and Pyrimethamine Resistance in Plasmodium falciparum
A Comprehensive Guide for Researchers and Drug Development Professionals
Cycloguanil (the active metabolite of proguanil) and pyrimethamine are two pivotal antifolate drugs that have been extensively used in the prophylaxis and treatment of malaria. Both drugs target the same enzyme in the folate biosynthesis pathway of Plasmodium falciparum, the causative agent of the most severe form of malaria. However, the emergence and spread of drug-resistant parasites have significantly compromised their efficacy. This guide provides a detailed comparative analysis of the resistance profiles of this compound and pyrimethamine, focusing on the underlying molecular mechanisms, quantitative susceptibility data, and the experimental protocols used to assess resistance.
Molecular Basis of Differential Resistance
The primary mechanism of resistance to both this compound and pyrimethamine involves point mutations in the gene encoding the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical component of the folate biosynthetic pathway, which is essential for the synthesis of nucleic acids and some amino acids.[3] The mutations alter the binding affinity of the drugs to the active site of the DHFR enzyme, thereby reducing their inhibitory effect.
Interestingly, the specific mutations in the dhfr gene can confer differential resistance to this compound and pyrimethamine.[4] This differential susceptibility is attributed to the distinct chemical structures of the two drugs and their fine differences in binding within the DHFR active site.[1][5] For instance, a single mutation at codon 108 from serine to asparagine (S108N) is a primary determinant of pyrimethamine resistance, while having only a moderate impact on this compound susceptibility.[1][4] Conversely, a combination of mutations, such as alanine to valine at codon 16 (A16V) and serine to threonine at codon 108 (S108T), confers significant resistance to this compound but not to pyrimethamine.[1][6] The accumulation of multiple mutations, often in combination, leads to higher levels of resistance to both drugs, a phenomenon known as cross-resistance.[1][7] The quadruple mutant (with mutations at codons 51, 59, 108, and 164) is associated with high-level resistance to both drugs and clinical failure of sulfadoxine-pyrimethamine (SP) treatment.[8]
Quantitative Analysis of Resistance Profiles
The level of resistance to this compound and pyrimethamine is quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% in vitro. The following table summarizes the IC50 values for this compound and pyrimethamine against P. falciparum strains with different dhfr genotypes.
| DHFR Genotype (Mutations) | Pyrimethamine IC50 (nM) | This compound IC50 (nM) | Resistance Level (Pyrimethamine) | Resistance Level (this compound) |
| Wild Type (No mutations) | ~15.4[7] | ~11.1[7] | Susceptible | Susceptible |
| S108N | >2,000[9] | 50-500[9] | Resistant | Intermediate |
| A16V + S108T | - | >500[9] | - | Resistant |
| N51I + C59R + S108N (Triple Mutant) | High (e.g., >42,100)[5] | High (e.g., ~1,200)[5] | Highly Resistant | Highly Resistant |
| N51I + C59R + S108N + I164L (Quadruple Mutant) | Very High[8] | Very High[8] | Very Highly Resistant | Very Highly Resistant |
Note: IC50 values can vary between studies depending on the specific parasite line and the in vitro assay conditions.
Experimental Protocols
Accurate assessment of drug resistance is crucial for surveillance and for the development of new antimalarial agents. The following are detailed methodologies for key experiments used to characterize this compound and pyrimethamine resistance.
In Vitro Drug Susceptibility Testing (SYBR Green I-Based Assay)
This method is a widely used, fluorescence-based assay to determine the IC50 of antimalarial drugs.
1. Parasite Culture:
-
P. falciparum parasites are cultured in vitro in human erythrocytes (O+ blood type) at a 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II or human serum, L-glutamine, and gentamicin.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is synchronized to the ring stage using 5% D-sorbitol treatment.[3]
2. Assay Procedure:
-
A stock solution of the test drug (this compound or pyrimethamine) is prepared in an appropriate solvent (e.g., DMSO).
-
Serial dilutions of the drug are prepared in 96-well microplates.
-
Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to each well.
-
The plates are incubated for 72 hours under the standard culture conditions.
3. Data Analysis:
-
After incubation, the plates are frozen and thawed to lyse the red blood cells.
-
SYBR Green I dye, which intercalates with DNA, is added to each well.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence intensity is proportional to the number of parasites.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Molecular Genotyping of dhfr Mutations (PCR and Sequencing)
This protocol outlines the steps to identify the specific point mutations in the P. falciparum dhfr gene.
1. DNA Extraction:
-
Genomic DNA is extracted from parasite cultures or patient blood samples using a commercial DNA extraction kit.
2. PCR Amplification:
-
The dhfr gene is amplified using polymerase chain reaction (PCR).
-
Primers are designed to flank the region of the gene known to harbor resistance-conferring mutations (codons 16, 51, 59, 108, and 164).
-
A nested PCR approach is often used to increase the specificity and yield of the amplification.[10]
3. DNA Sequencing:
-
The amplified PCR product is purified and sequenced using the Sanger sequencing method.
-
The resulting DNA sequence is aligned with the wild-type dhfr sequence to identify any point mutations.
Alternative Genotyping Methods:
-
PCR-RFLP (Restriction Fragment Length Polymorphism): This method uses restriction enzymes that recognize and cut specific DNA sequences. Mutations can create or abolish restriction sites, leading to different fragment patterns on an agarose gel.[11]
-
Pyrosequencing: A real-time sequencing method that can rapidly detect single nucleotide polymorphisms (SNPs).[1]
-
Melt-Curve Analysis: This technique, often used with real-time PCR, can differentiate between wild-type and mutant alleles based on differences in the melting temperature of DNA duplexes.
Visualizing Pathways and Workflows
To better understand the complex processes involved in drug action and resistance, the following diagrams have been generated using Graphviz.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound and pyrimethamine on DHFR.
Caption: Experimental workflow for determining drug resistance profiles.
Caption: Simplified mutational pathways to this compound and pyrimethamine resistance. Pyr-R: Pyrimethamine Resistant; Cyc-R: this compound Resistant; S: Susceptible; I: Intermediate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
- 10. Molecular analysis of DHFR and DHPS genes in P. falciparum clinical isolates from the Haut--Ogooué region in Gabon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elsevier.es [elsevier.es]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Cycloguanil and Other Antifolates
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant pathogens represent a significant challenge to global health. In the fight against malaria, antifolate drugs such as cycloguanil and pyrimethamine have historically been pivotal. However, their efficacy has been compromised by the development of resistance, often accompanied by cross-resistance to other drugs in the same class. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other antifolates, supported by experimental data and detailed methodologies, to aid in the development of novel antimalarial strategies.
Molecular Basis of Antifolate Action and Resistance
This compound, the active metabolite of proguanil, and pyrimethamine are potent inhibitors of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1][2][3] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids. By blocking DHFR, these drugs inhibit parasite DNA synthesis, leading to cell death.
Resistance to these antifolates is primarily conferred by specific point mutations in the parasite's dhfr gene.[1][4][5] These mutations alter the drug-binding site of the enzyme, reducing the affinity of the inhibitor. The specific mutations present determine the level of resistance and the pattern of cross-resistance to other antifolates.
Quantitative Analysis of Cross-Resistance
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The tables below summarize IC50 values from various studies, illustrating the impact of different dhfr mutations on the susceptibility of P. falciparum to this compound and pyrimethamine.
Table 1: In Vitro Susceptibility of P. falciparum Isolates to Pyrimethamine and this compound
| Susceptibility Level | Mean IC50 (nM) - Pyrimethamine | Mean IC50 (nM) - this compound | Reference |
| Susceptible | 15.4 | 11.1 | [6][7] |
| Resistant | 9,440 | 2,030 | [6][7] |
Table 2: Correlation of dhfr Genotype with Antifolate Resistance
| dhfr Mutation(s) | Resistance Phenotype | Reference |
| Wild Type | Susceptible to both this compound and pyrimethamine | [1] |
| S108N | Resistant to pyrimethamine, moderately decreased susceptibility to this compound | [4][8] |
| A16V + S108T | Resistant to this compound, susceptible to pyrimethamine | [4][8][9] |
| S108N + I164L | Significant cross-resistance to both this compound and pyrimethamine | [4][8] |
| N51I + C59R + S108N | High-level resistance to pyrimethamine; cross-resistance to this compound | [1][10][11] |
| N51I + C59R + S108N + I164L (Quadruple mutant) | Very high-level resistance to both drugs | [11] |
A significant positive correlation has been observed between the IC50 values for pyrimethamine and this compound, indicating a high degree of in vitro cross-resistance.[6] Studies on chloroquine-resistant isolates from East Africa also demonstrated concomitant resistance to both pyrimethamine (IC50 > 10-6M) and this compound (IC50 ≥ 0.6 x 10-6M).[12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies.
In Vitro Drug Susceptibility Testing
This method is used to determine the IC50 values of antimalarial drugs against P. falciparum.
-
Parasite Culture: P. falciparum isolates are cultured in vitro using standard techniques, typically in human erythrocytes in RPMI 1640 medium supplemented with serum.
-
Drug Preparation: Stock solutions of this compound and pyrimethamine are prepared and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: Synchronized, ring-stage parasitized erythrocytes are added to each well.
-
Incorporation of Radiolabel: After a specified incubation period (e.g., 24-48 hours), a radiolabeled nucleic acid precursor, such as [3H]-hypoxanthine, is added to each well.[13]
-
Incubation and Harvesting: The plates are incubated for a further period (e.g., 18-24 hours) to allow for the incorporation of the radiolabel into newly synthesized parasite DNA. The cells are then harvested onto filter mats.
-
Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.
Molecular Characterization of dhfr Mutations
This involves identifying the specific point mutations in the dhfr gene that confer drug resistance.
-
DNA Extraction: Genomic DNA is extracted from P. falciparum isolates.
-
PCR Amplification: The dhfr gene is amplified using the polymerase chain reaction (PCR) with specific primers flanking the region of interest.
-
DNA Sequencing: The amplified PCR product is sequenced to identify the nucleotide sequence of the dhfr gene.[9]
-
Sequence Analysis: The obtained sequence is compared to the wild-type dhfr sequence to identify any point mutations.
-
Allele-Specific PCR and RFLP: Alternatively, allele-specific PCR or restriction fragment length polymorphism (RFLP) analysis can be used to detect known point mutations more rapidly.[14]
Visualizing Molecular Interactions and Experimental Processes
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound and pyrimethamine on DHFR.
Caption: Experimental workflow for determining antifolate cross-resistance.
Caption: Logical relationship between dhfr mutations and resistance phenotypes.
References
- 1. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concomitant resistance to pyrimethamine and this compound of chloroquine-resistant falciparum malaria from East Africa: an in vitro study of 12 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
- 14. researchgate.net [researchgate.net]
Cycloguanil's Differential Affinity for Plasmodium vs. Human DHFR: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selective binding of antimalarial drugs is paramount. This guide provides a detailed comparison of the binding affinity of cycloguanil, the active metabolite of proguanil, to its target enzyme, dihydrofolate reductase (DHFR), in both the malaria parasite Plasmodium falciparum and its human host.
This compound's efficacy as an antimalarial hinges on its significantly higher affinity for the parasitic enzyme compared to the human ortholog. This selective inhibition disrupts the parasite's folate metabolism, which is crucial for DNA synthesis and survival, while leaving the host's corresponding pathway relatively unaffected. However, the emergence of drug-resistant strains of P. falciparum, primarily through mutations in the dhfr gene, underscores the importance of continued research and development in this area.
Quantitative Comparison of Binding Affinity
The binding affinity of an inhibitor is quantitatively expressed by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher affinity and more potent inhibition. The following table summarizes the binding affinities of this compound for human DHFR and various forms of P. falciparum DHFR.
| Enzyme | Genotype | Parameter | Value | Reference |
| Human DHFR | Wild-type | Kᵢ | 43.0 µM | [1] |
| P. falciparum DHFR | Wild-type (drug-sensitive) | Kᵢ | - | |
| IC₅₀ | 1.30 nM (geometric mean) - 11.1 nM (mean) | [2][3][4] | ||
| P. falciparum DHFR | S108N mutant | Kᵢ | 6-fold higher than wild-type | |
| P. falciparum DHFR | A16V mutant | Kᵢ | >200-fold higher than wild-type | |
| P. falciparum DHFR | A16V + S108T double mutant | Kᵢ | ~800-fold higher than wild-type | |
| P. falciparum DHFR | Drug-resistant strains | IC₅₀ | 77.1 nM (geometric mean) - 2,030 nM (mean) | [2][3][4] |
Experimental Protocols
The determination of binding affinity is typically achieved through enzymatic assays that measure the inhibition of DHFR activity. Below are detailed methodologies for such key experiments.
Dihydrofolate Reductase (DHFR) Activity and Inhibition Assay
This spectrophotometric assay is based on the principle that DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored over time.
Materials:
-
Purified recombinant human DHFR or P. falciparum DHFR
-
NADPH
-
Dihydrofolate (DHF)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DHF in the assay buffer. Note: DHF is unstable, so fresh solutions should be prepared.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of DHFR enzyme (e.g., 200 nM)
-
Varying concentrations of the inhibitor (this compound) or solvent control (for uninhibited reaction).
-
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Reaction:
-
To start the reaction, add a fixed concentration of DHF (e.g., 137.5 µM) and NADPH (e.g., 125 µM) to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Kₘ) are known.
-
Visualizing the Molecular Interactions and Experimental Design
The following diagrams, generated using Graphviz, illustrate the differential binding of this compound and the general workflow of the inhibition assay.
Caption: Differential binding of this compound to Plasmodium vs. human DHFR.
References
Validating Cycloguanil's Mechanism of Action: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cycloguanil's performance with alternative antifolate drugs, supported by experimental data. We delve into the validation of its mechanism of action, primarily through the lens of genetic studies, including the powerful tool of genetic knockouts.
This compound, the active metabolite of the antimalarial proguanil, functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1][2][3] This inhibition depletes tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of cell growth and replication.[1] While its primary application has been in malaria treatment, there is renewed interest in its potential as an anticancer agent.[4][5][6]
Performance Comparison of DHFR Inhibitors
The efficacy of this compound is best understood in comparison to other drugs targeting the folate pathway, such as pyrimethamine and methotrexate, and to antimalarials with different mechanisms, like atovaquone. The following tables summarize key quantitative data for these compounds.
| Drug | Target Organism | Wild-Type IC50 (nM) | Resistant Strain IC50 (nM) | Primary Target |
| This compound | Plasmodium falciparum | 11.1[7][8] | 2,030 (with DHFR mutations)[7][8] | Dihydrofolate Reductase (DHFR)[2][9] |
| Pyrimethamine | Plasmodium falciparum | 15.4[7][8] | 9,440 (with DHFR mutations)[7][8] | Dihydrofolate Reductase (DHFR)[3][10][11] |
| Methotrexate | Human (cancer cells) | ~7-20 | >1000 (with DHFR mutations) | Dihydrofolate Reductase (DHFR)[4][9][12] |
| Atovaquone | Plasmodium falciparum | ~1-5 | >1000 (with Cyt-b mutations) | Cytochrome bc1 complex[2][13][14] |
Table 1: Comparative in vitro efficacy of this compound and alternative compounds. IC50 values represent the half-maximal inhibitory concentration and are indicative of the drug's potency.
Genetic Validation of this compound's Mechanism of Action
The most compelling evidence for a drug's mechanism of action comes from genetic studies. In the case of this compound, extensive research into drug resistance has pinpointed its target.
Evidence from Resistance Studies:
Studies of this compound-resistant strains of Plasmodium falciparum have consistently identified point mutations in the gene encoding DHFR.[15][16][17][18] These mutations alter the enzyme's active site, reducing the binding affinity of this compound and rendering the drug less effective. This strong correlation between DHFR mutations and resistance serves as powerful genetic evidence that DHFR is the primary target of this compound.
Hypothetical Validation using CRISPR-Cas9 Mediated Knockout:
A definitive validation of this compound's mechanism of action can be achieved by creating a conditional knockout of the DHFR gene in a model organism, such as P. falciparum or a relevant cancer cell line. The workflow for such an experiment is outlined below.
Caption: Workflow for DHFR knockout and phenotypic analysis.
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified DHFR enzyme.
Methodology:
-
Prepare a reaction mixture containing purified human or Plasmodium DHFR (e.g., 200 nM), dihydrofolate (DHF) substrate (e.g., 137.5 µM), and varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[6]
-
Initiate the reaction by adding NADPH (e.g., 125 µM).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50%.
Methodology:
-
Seed cells (e.g., P. falciparum-infected red blood cells or cancer cell lines) in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a solvent control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or a SYBR Green-based fluorescence assay for P. falciparum.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20]
CRISPR-Cas9 Mediated Knockout of DHFR in P. falciparum
This protocol outlines the generation of a DHFR knockout in P. falciparum to directly assess the gene's role in this compound's mechanism of action.
Methodology:
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting a conserved exon of the dhfr gene using a tool like CHOPCHOP.[21]
-
Plasmid Construction: Clone the sgRNA sequence into a plasmid co-expressing Cas9 nuclease and a selectable marker.
-
Repair Template: Synthesize a repair template containing homology arms flanking the target site but with the dhfr gene deleted or replaced with a selectable marker.
-
Transfection: Transfect synchronous ring-stage P. falciparum parasites with the Cas9/sgRNA plasmid and the repair template using electroporation.[21][22]
-
Selection: Apply drug pressure to select for parasites that have successfully integrated the knockout cassette.
-
Validation: Verify the gene knockout at the genomic level using PCR and sequencing, and at the protein level using Western blotting.[23]
Signaling Pathway and Drug Action
The folate pathway is essential for cellular proliferation. This compound's inhibition of DHFR creates a bottleneck in this pathway, with downstream consequences for DNA synthesis and cell survival.
References
- 1. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 6. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 14. Atovaquone - Wikipedia [en.wikipedia.org]
- 15. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Increased incidence of this compound resistance in malaria cases entering France from Africa, determined as point mutations in the parasites' dihydrofolate-reductase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Point mutations in the dihydrofolate reductase-thymidylate synthase gene and pyrimethamine and this compound resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. rsc.org [rsc.org]
- 21. CRISPR-Cas9 editing in Plasmodium falciparum - emchugh.io [emchugh.io]
- 22. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Metabolomics of Cycloguanil-Treated vs. Untreated Plasmodium falciparum
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of Plasmodium falciparum parasites treated with the antimalarial drug cycloguanil versus untreated parasites. The information herein is supported by experimental data from peer-reviewed research, offering insights into the drug's mechanism of action and its impact on parasite metabolism.
Introduction to this compound and its Mechanism of Action
This compound is the active metabolite of the pro-drug proguanil and functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Plasmodium parasites. This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides (purines and pyrimidines) and certain amino acids. By inhibiting DHFR, this compound effectively halts DNA synthesis and repair, leading to parasite death.
Quantitative Metabolomic Data: this compound-Treated vs. Untreated P. falciparum
The following table summarizes the significant metabolic perturbations observed in P. falciparum-infected erythrocytes following treatment with this compound. The data is derived from a time-resolved, mass spectrometry-based metabolite profiling study.
| Metabolite Class | Metabolite | Fold Change (Treated vs. Untreated) | Significance | Putative Role in Parasite Metabolism |
| Amino Acids & Related Metabolites | Aspartate | Decreased | Significant | Precursor for pyrimidine synthesis and amino acid metabolism. |
| Glutamate | Decreased | Significant | Central hub in amino acid metabolism and TCA cycle anaplerosis. | |
| Ornithine | Increased | Significant | Intermediate in the urea cycle and polyamine biosynthesis. | |
| N-Acetylglutamate | Increased | Significant | Allosteric activator of carbamoyl phosphate synthetase I in the urea cycle. | |
| Nucleotide Metabolism | Carbamoyl-aspartate | Increased | Significant | Intermediate in de novo pyrimidine biosynthesis. |
| Dihydroorotate | Increased | Significant | Intermediate in de novo pyrimidine biosynthesis, upstream of the DHODH step. | |
| Orotate | Decreased | Significant | Intermediate in de novo pyrimidine biosynthesis, downstream of the DHODH step. | |
| Uracil | Decreased | Significant | A key pyrimidine base for nucleic acid synthesis. | |
| Energy Metabolism (TCA Cycle) | Malate | Increased | Significant | Intermediate in the TCA cycle. |
| Fumarate | Increased | Significant | Intermediate in the TCA cycle. | |
| Succinate | Increased | Significant | Intermediate in the TCA cycle. |
Experimental Protocols
The following is a generalized protocol for the comparative metabolomic analysis of this compound-treated and untreated P. falciparum parasites, based on established methodologies.
1. Parasite Culture and Drug Treatment:
-
P. falciparum (e.g., 3D7 strain) is cultured in vitro in human erythrocytes using standard methods (e.g., RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Synchronized late trophozoite/early schizont stage parasites are treated with a sub-lethal concentration of this compound (e.g., 5 x IC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-8 hours).
2. Metabolite Extraction:
-
Infected erythrocytes are harvested and rapidly quenched in a cold solvent mixture (e.g., methanol/acetonitrile/water) to halt metabolic activity.
-
Cells are lysed, and proteins are precipitated.
-
The supernatant containing the metabolites is collected and dried under vacuum.
3. LC-MS/MS Analysis:
-
Dried metabolite extracts are resuspended in an appropriate solvent.
-
Metabolite separation and detection are performed using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Both positive and negative ionization modes are used to achieve broad coverage of the metabolome.
4. Data Analysis:
-
Raw data is processed using specialized software for peak picking, alignment, and integration.
-
Metabolites are identified by matching their accurate mass and retention time to a reference library of standards.
-
Statistical analysis (e.g., t-tests, volcano plots) is performed to identify metabolites that are significantly different between the this compound-treated and untreated groups.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathways affected by this compound treatment.
Conclusion
The metabolomic data clearly demonstrates that this compound's inhibition of DHFR in P. falciparum leads to significant and predictable disruptions in folate-dependent pathways, most notably the de novo pyrimidine biosynthesis pathway. The accumulation of upstream intermediates like carbamoyl-aspartate and dihydroorotate, coupled with the depletion of downstream products such as orotate and uracil, provides a distinct metabolic signature of DHFR inhibition. The observed changes in TCA cycle intermediates and amino acid pools are likely secondary effects resulting from the primary metabolic block. These findings reinforce the known mechanism of action of this compound and highlight the power of metabolomics to elucidate the precise biochemical consequences of drug action in parasites. This information is valuable for understanding drug efficacy, identifying potential resistance mechanisms, and guiding the development of novel antimalarial agents that target parasite metabolism.
Advanced & Novel Applications
Application Notes and Protocols for Novel Cycloguanil Analogs in Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, pose a significant threat to global public health. Antifolate drugs, such as cycloguanil, have been a cornerstone of antimalarial chemotherapy. Their mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite. This pathway is essential for the synthesis of nucleic acids and some amino acids, which are vital for the parasite's survival and replication.[1] However, the efficacy of these drugs has been compromised by the development of resistance, primarily due to point mutations in the parasite's dhfr gene.
A prevalent and clinically significant mutation is the A16V+S108T double mutation in P. falciparum DHFR (PfDHFR-TS), which confers specific resistance to this compound.[2][3] This has necessitated the development of novel this compound analogs that can effectively inhibit both the wild-type and these resistant mutant enzymes. This document provides detailed application notes and experimental protocols for the evaluation of such novel analogs.
Mechanism of Action and Rationale for Novel Analogs
This compound, the active metabolite of proguanil, is a competitive inhibitor of DHFR. It binds to the active site of the enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of thymidylate, purines, and certain amino acids, all of which are essential for DNA replication and parasite proliferation.
The A16V and S108T mutations in PfDHFR-TS alter the conformation of the active site, reducing the binding affinity of this compound through steric hindrance and the loss of key hydrogen bonds.[2] Novel this compound analogs are designed to overcome this by introducing chemical modifications that can accommodate the altered active site of the mutant enzyme, thereby restoring inhibitory activity. Structure-activity relationship (SAR) studies, often aided by computational modeling, have been instrumental in designing analogs with improved potency against resistant strains.[2][3][4] These studies have explored modifications to the N1-phenyl ring and other positions of the this compound scaffold to enhance binding to the mutant enzyme.[2][3]
Signaling Pathway: Folate Metabolism in P. falciparum
The following diagram illustrates the folate metabolic pathway in P. falciparum and the inhibitory action of this compound analogs on DHFR.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by novel this compound analogs disrupts the folate metabolism pathway in P. falciparum, blocking the synthesis of essential precursors for parasite survival.
Data Presentation: Efficacy of Novel this compound Analogs
The following table summarizes the inhibitory activity of representative this compound analogs against wild-type and drug-resistant (A16V+S108T double mutant) P. falciparum DHFR. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a more potent inhibitor.
| Analog ID | Substituent (R) on N1-phenyl | Wild-Type PfDHFR-TS Ki (nM) | A16V+S108T Mutant PfDHFR-TS Ki (nM) |
| This compound | 4-Cl | 1.0 | 1,200 |
| Analog A | 3,4-di-Cl | 0.5 | 50 |
| Analog B | 4-Cl, 3-CH3 | 0.8 | 80 |
| Analog C | 4-Br | 0.7 | 150 |
| Analog D | 3-CF3, 4-Cl | 0.3 | 25 |
Note: The data presented are representative values compiled from various structure-activity relationship studies and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (pLDH Method)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of novel this compound analogs against cultured P. falciparum strains using a parasite lactate dehydrogenase (pLDH) assay.
a. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 for wild-type, Dd2 for resistant strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
96-well flat-bottom microplates
-
Test compounds (novel this compound analogs) and control drugs (e.g., chloroquine, this compound)
-
Dimethyl sulfoxide (DMSO)
-
pLDH assay reagents:
-
Lysis buffer (e.g., TRIS buffer with saponin)
-
Malstat reagent (containing L-lactate and 3-acetylpyridine adenine dinucleotide (APAD))
-
NBT/PES solution (Nitro blue tetrazolium and phenazine ethosulfate)
-
-
Microplate spectrophotometer
b. Experimental Workflow:
Caption: Workflow for determining the in vitro antiplasmodial activity of novel compounds using the pLDH assay.
c. Detailed Procedure:
-
Compound Preparation: Dissolve the test compounds and control drugs in DMSO to prepare high-concentration stock solutions. Perform serial dilutions in complete culture medium in a 96-well plate to achieve the desired final concentrations. The final DMSO concentration in the assay should be below 0.5% to avoid toxicity to the parasites.
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Assay Setup: Adjust the synchronized parasite culture to approximately 1% parasitemia and 2% hematocrit in complete culture medium. Add 200 µL of this parasite suspension to each well of the 96-well plate containing the pre-diluted compounds. Include parasite-only wells (positive control) and uninfected erythrocyte wells (negative control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cell Lysis: After incubation, lyse the red blood cells by adding a lysis buffer to each well and mixing gently. This step releases the parasite lactate dehydrogenase (pLDH).
-
pLDH Reaction: Add the Malstat reagent and NBT/PES solution to each well. The pLDH will catalyze the reduction of APAD to APADH, which in turn reduces NBT to a colored formazan product.
-
Absorbance Measurement: Incubate the plates in the dark at room temperature for 30-60 minutes. Measure the optical density (OD) at a wavelength of approximately 650 nm using a microplate spectrophotometer.
-
Data Analysis: The absorbance is proportional to the amount of viable parasites. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant PfDHFR-TS Inhibition Assay
This protocol measures the direct inhibitory effect of novel this compound analogs on the enzymatic activity of recombinant P. falciparum DHFR-TS (both wild-type and mutant forms).
a. Materials and Reagents:
-
Recombinant purified PfDHFR-TS (wild-type and A16V+S108T mutant)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing DTT and BSA)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compounds (novel this compound analogs) and control inhibitors (e.g., this compound, pyrimethamine)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer
b. Experimental Procedure:
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of recombinant PfDHFR-TS enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to the wells.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF by DHFR.
-
Data Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Calculate the percentage of enzyme inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for DHF is known.
Conclusion
The development of novel this compound analogs represents a promising strategy to combat antimalarial drug resistance. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds, from their cellular activity against drug-resistant parasite strains to their direct interaction with the molecular target, PfDHFR-TS. The quantitative data generated from these assays are crucial for identifying lead candidates for further preclinical and clinical development. By understanding the structure-activity relationships and the molecular basis of their improved efficacy, researchers can continue to design and optimize the next generation of antifolate antimalarials.
References
- 1. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative structure-activity relationships for this compound analogs as PfDHFR inhibitors using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Cycloguanil's Potential as an Anticancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is emerging as a compelling candidate for anticancer therapy.[1][2][3][4] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA replication and cell proliferation.[1][2][3] This mode of action is analogous to the well-established chemotherapeutic agent, methotrexate.[2]
Recent studies have reinvigorated interest in this compound and its analogues, demonstrating their potent inhibitory activity against human DHFR.[1][2][3] Beyond its canonical role in folate metabolism, inhibition of DHFR by this compound has been shown to suppress the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The STAT3 signaling pathway is a key regulator of cell growth, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[1] This dual-action capability positions this compound as a promising therapeutic strategy, potentially overcoming resistance mechanisms associated with agents that target only a single pathway.
Preclinical investigations have shown that this compound and its analogues exhibit anticancer activity in various cancer cell lines, with particularly promising results in breast cancer models.[1][2][5] The growth inhibitory effects of these compounds can be rescued by folinic acid, confirming their on-target activity on DHFR.[1][6] However, in some instances, folinic acid rescue is incomplete, suggesting the presence of additional, off-target effects that may contribute to their anticancer profile.[1][6]
This document provides a comprehensive overview of the experimental protocols and data relevant to the investigation of this compound as an anticancer agent. The following sections detail methodologies for key in vitro assays to characterize its biological effects and present available quantitative data on its potency.
Data Presentation
Table 1: In Vitro DHFR Inhibition
| Compound | IC50 (µM) |
| This compound | Data not explicitly found in a quantifiable format |
| NSC127159 (this compound Analogue) | Data not explicitly found in a quantifiable format |
| Methotrexate (Control) | Data not explicitly found in a quantifiable format |
Table 2: Growth Inhibition (GI50) of this compound and Analogues in Selected NCI-60 Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | GI50 (µM) |
| This compound (NSC3077) | Not explicitly available in a compiled format | |
| NSC127159 | Not explicitly available in a compiled format | |
| Methotrexate (NSC740) | Not explicitly available in a compiled format |
Note: The NCI-60 database provides GI50 values for a wide range of compounds and cell lines. Researchers are encouraged to directly query the --INVALID-LINK-- for the most up-to-date and comprehensive datasets for this compound (NSC3077), its analogues (e.g., NSC127159), and comparator compounds like Methotrexate (NSC740).[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
DHFR Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified human DHFR.
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
DHFR assay buffer (50 mM Tris, 50 mM NaCl, pH 7.4)
-
This compound and control inhibitors (e.g., Methotrexate)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare working stocks of inhibitors in DMSO.
-
In a 96-well plate, prepare reactions containing 200 nM purified human DHFR and varying concentrations of the inhibitor (e.g., 0.1 to 100 µM) in DHFR buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%).
-
Include control wells:
-
No inhibitor control: DHFR enzyme, DHF, NADPH, and DMSO.
-
No enzyme control: DHF, NADPH, and DMSO in buffer.
-
-
Initiate the reaction by adding DHF (final concentration 137.5 µM) and NADPH (final concentration 125 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control wells (DMSO-treated).
-
Incubate the plates for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for DHFR and STAT3 Signaling
This technique is used to detect changes in the expression and phosphorylation status of target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-DHFR, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, with a loading control like β-actin used for normalization.
STAT3 Transcriptional Activity Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of STAT3.
Materials:
-
Cancer cell line (e.g., HEK293T or a cancer cell line with a known active STAT3 pathway)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound. If the cell line has low basal STAT3 activity, stimulation with a known STAT3 activator (e.g., IL-6) may be necessary.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in STAT3 transcriptional activity relative to the vehicle-treated control.
References
- 1. mdpi.com [mdpi.com]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel [mdpi.com]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil as a Chemical Probe for Studying Folate Pathway Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cycloguanil, a potent dihydrofolate reductase (DHFR) inhibitor, as a chemical probe to investigate the dynamics of the folate pathway. This compound, the active metabolite of the antimalarial drug proguanil, serves as a valuable tool for studying enzyme kinetics, mechanisms of drug resistance, and for the discovery of novel antifolate agents.
Introduction to this compound and the Folate Pathway
The folate pathway is a critical metabolic route responsible for the synthesis of precursors for DNA, RNA, and certain amino acids. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic reactions. Inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA synthesis and cell proliferation.
This compound is a selective inhibitor of DHFR, exhibiting different potencies against the enzyme from various species. This selectivity makes it an excellent probe for studying the folate pathway in parasites like Plasmodium falciparum and for investigating the efficacy of antifolate drugs in cancer cell lines.
Quantitative Data: this compound Inhibition Profile
The inhibitory activity of this compound against DHFR is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the species from which the enzyme is derived and the presence of mutations that confer resistance.
| Enzyme Source | Inhibitor | Parameter | Value (nM) | Reference |
| Plasmodium falciparum (Wild-Type) | This compound | Mean IC50 | 11.1 | [1] |
| Plasmodium falciparum (Pyrimethamine-Resistant) | This compound | Mean IC50 | 2,030 | [1] |
| Human DHFR | This compound | IC50 | ~10,000 | [2] |
| Trypanosoma brucei DHFR | This compound | Ki | 256 |
Table 1: Inhibitory activity of this compound against DHFR from different sources.
| Cell Line | Compound | Parameter | Value (µM) | Reference |
| MDA-MB-468 (Breast Cancer) | This compound | GI50 | >10 | [3] |
| MDA-MB-231 (Breast Cancer) | This compound | GI50 | >10 | [3] |
| MCF-7 (Breast Cancer) | This compound | GI50 | >10 | [3] |
Table 2: Growth inhibition (GI50) of cancer cell lines by this compound.
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway and this compound's Mechanism of Action
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.
Experimental Workflow: DHFR Enzyme Inhibition Assay
This workflow outlines the key steps in determining the inhibitory potential of this compound on DHFR activity.
Detailed Experimental Protocols
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay
This protocol is adapted from established methods to determine the IC50 value of this compound against purified DHFR.[3]
Materials:
-
Purified recombinant DHFR enzyme (human or parasite)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
DMSO
-
384-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to achieve a range of concentrations for the assay.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Purified DHFR enzyme (final concentration typically in the nM range, e.g., 200 nM)
-
Varying concentrations of this compound (e.g., 0.091–200 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
-
-
Include control wells:
-
No inhibitor control: Contains enzyme, DHF, NADPH, and DMSO.
-
No enzyme control: Contains DHF, NADPH, and DMSO.
-
Blank: Contains assay buffer only.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding NADPH to each well (final concentration typically around 125 µM).
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., cancer cell line, parasite culture)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include control wells with medium and vehicle (DMSO) only.
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the this compound concentration to determine the GI50 value.
-
Protocol 3: Investigating Antifolate Resistance
This compound is a valuable tool for studying the mechanisms of antifolate resistance. Resistance in P. falciparum is often associated with point mutations in the dhfr gene.
Experimental Approach:
-
Parasite Culture: Culture both wild-type (drug-sensitive) and drug-resistant strains of P. falciparum. Resistant strains may be generated in the laboratory through drug pressure or obtained from clinical isolates.
-
In Vitro Susceptibility Testing: Perform cell viability assays (as described in Protocol 2) to determine the IC50 values of this compound against both wild-type and resistant parasite strains. A significant increase in the IC50 for the resistant strain indicates resistance.
-
Molecular Analysis:
-
Extract genomic DNA from both parasite strains.
-
Amplify the dhfr gene using PCR.
-
Sequence the PCR products to identify point mutations associated with resistance. Common mutations in P. falciparum DHFR that confer resistance to this compound include S108N, N51I, and C59R.[4]
-
-
Enzyme Kinetics:
-
Express and purify both wild-type and mutant DHFR enzymes.
-
Perform enzyme inhibition assays (as described in Protocol 1) to compare the Ki values of this compound for the wild-type and mutant enzymes. This will provide a direct measure of how the mutations affect drug binding.
-
By combining these cellular and molecular approaches, researchers can elucidate the specific mutations responsible for this compound resistance and gain a deeper understanding of the dynamics of the folate pathway under drug pressure.
References
- 1. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development and Application of Cycloguanil-Based Fluorescent Probes for Imaging Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. Its vital role in cell proliferation has made it a key target for therapeutic intervention in cancer and infectious diseases.[1][2] Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a known inhibitor of DHFR, particularly in Plasmodium falciparum, but also shows activity against human DHFR.[3][4]
The development of fluorescent probes that specifically target DHFR allows for direct visualization of the enzyme in cellular environments. This enables researchers to study target engagement, probe distribution, and downstream cellular effects in real-time. These application notes provide a comprehensive, generalized framework for the design, synthesis, and utilization of novel fluorescent probes based on the this compound scaffold for imaging DHFR.
Probe Design and Synthesis
The fundamental design of a this compound-based fluorescent probe involves three key components: the this compound core for DHFR targeting, a stable linker, and a suitable fluorophore for imaging. The selection of the fluorophore should be based on desired photophysical properties such as excitation/emission wavelengths, quantum yield, and photostability.
Logical Workflow for Probe Synthesis
The synthesis strategy typically involves modifying the this compound structure to introduce a reactive handle for conjugation with a fluorophore, often via a linker to minimize steric hindrance and maintain binding affinity.
Caption: Generalized workflow for the synthesis of a this compound-based fluorescent probe.
Quantitative Data Summary
Effective probe design requires balancing DHFR inhibitory activity with favorable fluorescence properties. The following tables present representative data for this compound analogues and hypothetical data for a resulting fluorescent probe.
Table 1: DHFR Inhibition by this compound Analogues Summarizes the inhibitory constants (IC50) for various this compound analogues against human DHFR, providing a baseline for probe development.[1]
| Compound ID | Modifications | Human DHFR IC50 (µM)[1] |
| This compound | Parent Compound | > 100 |
| NSC127159 | 3-Cl, 4-OPh-Ph | 0.89 ± 0.04 |
| NSC127153 | 3-Cl, 4-S-Ph | 0.61 ± 0.05 |
| NSC128184 | 3-Cl, 4-SO2-Ph | 0.44 ± 0.02 |
| Methotrexate | Reference Inhibitor | 0.177 ± 0.006 |
Table 2: Representative Photophysical Properties of a Hypothetical Probe (this compound-BODIPY) This table provides an example of the expected photophysical characteristics for a newly synthesized probe.
| Property | Value |
| Excitation Max (λex) | 495 nm |
| Emission Max (λem) | 525 nm |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | > 0.6 |
| Photostability | High |
| Cell Permeability | Moderate to High |
Experimental Protocols
Protocol 1: In Vitro DHFR Inhibition Assay
This protocol determines the inhibitory potency (IC50) of the synthesized probe against purified human DHFR. The assay monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1]
Materials:
-
Purified recombinant human DHFR
-
NADPH solution (125 µM final concentration)
-
Dihydrofolate (DHF) solution (137.5 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
This compound-based fluorescent probe (and parent compound as control)
-
DMSO (for dissolving compounds)
-
384-well UV-transparent plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the fluorescent probe and control compounds in DMSO.
-
In a 384-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.
-
Add 50 µL of DHFR solution (e.g., 200 nM final concentration) to each well.
-
Add 50 µL of DHF solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of NADPH solution to each well.
-
Immediately place the plate in the plate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates for each concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Culture and Live-Cell Staining
This protocol describes the procedure for labeling live cells with the this compound-based fluorescent probe for subsequent imaging.
Materials:
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound-based fluorescent probe stock solution (in DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Prepare a working solution of the fluorescent probe in pre-warmed complete medium. A typical starting concentration is 1-10 µM. Titration may be necessary to optimize the signal-to-noise ratio.
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes.
-
(Optional) For co-localization studies, add a nuclear stain like Hoechst 33342 during the last 10 minutes of incubation.
-
Aspirate the loading solution and wash the cells three times with warm PBS or a clear imaging buffer (e.g., phenol red-free medium) to remove unbound probe.
-
Add fresh imaging buffer to the dish. The cells are now ready for fluorescence microscopy.
Protocol 3: Fluorescence Microscopy and Image Acquisition
This protocol outlines the general steps for visualizing the intracellular distribution of the DHFR-targeted probe.
Materials:
-
Inverted fluorescence microscope equipped with appropriate filters for the chosen fluorophore (e.g., FITC/GFP channel for a BODIPY-based probe)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Immersion oil (if using high-magnification objectives)
-
Live-cell imaging chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel corresponding to the probe's excitation/emission spectra.
-
Optimize imaging parameters, including exposure time and excitation light intensity, to maximize the signal while minimizing phototoxicity and photobleaching.[5]
-
Acquire images of the probe's fluorescence. If counterstaining was used, acquire images in the corresponding channel (e.g., DAPI channel for Hoechst).
-
For competition experiments to confirm target specificity, pre-incubate cells with an excess of a non-fluorescent DHFR inhibitor (e.g., methotrexate or the parent this compound analogue) for 1-2 hours before adding the fluorescent probe. A significant reduction in fluorescence intensity should be observed.
-
Analyze the images using appropriate software to quantify fluorescence intensity and determine subcellular localization.
Visualizing DHFR Inhibition and Experimental Workflow
DHFR's Role in Folate Metabolism
DHFR is central to the folate cycle. Its inhibition by a this compound-based probe depletes the cellular pool of tetrahydrofolate (THF), which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest.
Caption: Inhibition of the DHFR pathway by a this compound-based fluorescent probe.
Workflow for Cellular Imaging Experiments
A systematic workflow is critical for obtaining reproducible results in fluorescence imaging studies.
Caption: Step-by-step experimental workflow for live-cell imaging with a DHFR probe.
References
- 1. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Host dihydrofolate reductase (DHFR)-directed this compound analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.ctfassets.net [assets.ctfassets.net]
Repurposing Cycloguanil for Other Parasitic Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of various parasites.[1][2] This pathway is critical for the synthesis of nucleic acids and certain amino acids, making DHFR a key target for antimicrobial chemotherapy. While traditionally used for malaria prophylaxis and treatment, the mechanism of action of this compound suggests its potential for repurposing against other parasitic diseases that rely on a similar metabolic pathway. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound against Toxoplasma gondii, Babesia spp., and Cryptosporidium spp.
The primary molecular target of this compound is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in apicomplexan parasites.[1] By competitively inhibiting the DHFR domain, this compound disrupts the regeneration of tetrahydrofolate from dihydrofolate, leading to a depletion of essential precursors for DNA synthesis and subsequent parasite death. Resistance to this compound can arise from point mutations in the dhfr gene, which alter the drug-binding site on the enzyme.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds against Apicomplexan Parasites
| Compound | Parasite | Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | Plasmodium falciparum | Wild-type | 1.30 | Pyrimethamine | - |
| This compound | Plasmodium falciparum | Mutant dhfr | 77.1 | Pyrimethamine | - |
| JPC-2067 (this compound analog) | Babesia duncani | WA1 | 8.9 ± 2 | Pyrimethamine | 940 |
| JPC-2056 (JPC-2067 prodrug) | Babesia duncani | WA1 | 869.4 ± 4 | - | - |
| Pyrimethamine | Toxoplasma gondii | RH | 250 | - | - |
Note: Data for Plasmodium falciparum is included as a reference for the activity of this compound on a well-characterized apicomplexan parasite. The IC50 values for this compound against P. falciparum can vary significantly depending on the presence of mutations in the dhfr gene.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the folate biosynthesis pathway of apicomplexan parasites.
Caption: Mechanism of action of this compound in the parasite folate pathway.
Experimental Protocols
Protocol 1: In Vitro Susceptibility of Toxoplasma gondii Tachyzoites to this compound
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the tachyzoite stage of Toxoplasma gondii.
1. Materials:
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Human foreskin fibroblast (HFF) cells or other suitable host cell line (e.g., Vero cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound hydrochloride (stock solution prepared in DMSO)
-
96-well flat-bottom microplates
-
β-galactosidase assay kit or similar reporter gene assay system (if using a reporter strain) or reagents for DNA quantification (e.g., SYBR Green)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
2. Procedure:
-
Host Cell Culture: Culture HFF cells in T-75 flasks until confluent. Harvest cells using Trypsin-EDTA and seed 96-well plates with 1 x 10^4 cells per well. Incubate overnight to allow for cell adherence.
-
Parasite Preparation: Harvest fresh tachyzoites from an infected cell culture or from the peritoneal fluid of an infected mouse. Count the parasites using a hemocytometer and dilute to a concentration of 1 x 10^5 tachyzoites/mL in culture medium.
-
Infection of Host Cells: Infect the HFF monolayers in the 96-well plates with 100 µL of the parasite suspension (1 x 10^4 tachyzoites/well). Incubate for 2-4 hours to allow for parasite invasion.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After the invasion period, remove the medium from the wells and add 200 µL of medium containing the desired concentrations of this compound. Include a no-drug control (vehicle only, e.g., DMSO) and a positive control (e.g., pyrimethamine).
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of Parasite Growth:
-
Reporter Gene Assay: If using a reporter strain (e.g., expressing β-galactosidase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
DNA Quantification: Alternatively, lyse the cells and quantify parasite DNA using a fluorescent DNA-binding dye like SYBR Green and a plate reader.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Efficacy of this compound against Babesia spp.
This protocol outlines a method to assess the in vitro activity of this compound against erythrocytic stages of Babesia species.
1. Materials:
-
Babesia spp. culture (e.g., B. duncani, B. microti) maintained in human red blood cells (RBCs).
-
Human RBCs (type O+)
-
Culture medium (e.g., M199 or RPMI 1640) supplemented with 20-40% human serum or Albumax I, L-glutamine, and antibiotics.
-
This compound hydrochloride
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-EDTA buffer with saponin)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Procedure:
-
Parasite Culture: Maintain a continuous in vitro culture of Babesia spp. in human RBCs at a desired hematocrit (e.g., 5%).
-
Drug Plate Preparation: Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Infection: Adjust the parasitemia of the Babesia culture to approximately 0.5-1% and add the infected RBC suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72-96 hours in a hypoxic incubator.
-
Quantification of Parasite Growth:
-
Centrifuge the plates to pellet the RBCs.
-
Remove the supernatant and add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Determine the IC50 value as described in Protocol 1.
Protocol 3: Screening of this compound against Cryptosporidium parvum
This protocol provides a general framework for the initial in vitro screening of this compound against Cryptosporidium parvum, as there is currently a lack of specific data for this parasite.
1. Materials:
-
Cryptosporidium parvum oocysts
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
This compound hydrochloride
-
96-well plates
-
Reagents for quantitative PCR (qPCR) or an immunofluorescence assay (IFA) kit for Cryptosporidium.
2. Procedure:
-
Host Cell Culture: Seed HCT-8 cells in 96-well plates and grow to confluency.
-
Oocyst Excystation and Infection: Treat C. parvum oocysts with a solution to induce excystation (e.g., acidic solution followed by incubation in medium with bile salts and trypsin). Add the excysted sporozoites to the HCT-8 cell monolayers.
-
Drug Treatment: After a 3-hour invasion period, wash the wells to remove unexcysted oocysts and extracellular sporozoites. Add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48 hours.
-
Quantification of Parasite Growth:
-
qPCR: Extract total DNA from each well and perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA).
-
IFA: Fix and permeabilize the cells, then stain with a fluorescently labeled monoclonal antibody against Cryptosporidium. Quantify the number of parasites per field of view using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 as described in the previous protocols.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo testing of this compound.
Caption: General workflow for in vitro testing of this compound.
Caption: General workflow for in vivo testing of this compound.
Conclusion
The repurposing of this compound for parasitic diseases beyond malaria, such as toxoplasmosis and babesiosis, holds promise due to its well-defined mechanism of action targeting the essential folate pathway. The provided protocols offer a starting point for researchers to systematically evaluate the in vitro and in vivo efficacy of this compound against these parasites. Further research is warranted to determine the specific potency of this compound against Toxoplasma gondii and Cryptosporidium spp. and to explore its potential in combination therapies to enhance efficacy and combat drug resistance.
References
Application Notes and Protocols for Investigating the Structural Basis of Cycloguanil Resistance Mutations in Plasmodium falciparum Dihydrofolate Reductase (DHFR)
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, biochemistry, and pharmacology.
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, targets the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. DHFR plays a crucial role in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids, and therefore vital for the parasite's survival. The emergence and spread of this compound-resistant strains of P. falciparum have compromised its therapeutic efficacy. This resistance is primarily attributed to specific point mutations in the dhfr gene, which alter the enzyme's active site and reduce the binding affinity of the drug.
These application notes provide a comprehensive guide to investigating the structural and functional consequences of these resistance mutations. The protocols outlined below detail the necessary steps for expressing and purifying recombinant P. falciparum DHFR (both wild-type and mutant forms), assessing the inhibitory effects of this compound through enzyme kinetics, and determining the structural basis of resistance via X-ray crystallography. The provided data and methodologies will aid researchers in the rational design of novel antifolate drugs that are effective against resistant parasite strains.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the structural basis of this compound resistance in P. falciparum DHFR.
Caption: Experimental workflow for studying this compound resistance.
Quantitative Data: Inhibition of Wild-Type and Mutant P. falciparum DHFR by this compound
The following table summarizes the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against wild-type and various mutant forms of P. falciparum DHFR. These values quantify the degree of resistance conferred by each mutation.
| DHFR Genotype | Amino Acid Substitution(s) | This compound IC50 (nM) | This compound Ki (nM) | Fold Resistance (IC50) | Reference |
| Wild-Type | None | 9.14 - 11.1 | 6.0 | 1.0 | [1][2] |
| Single Mutant | S108N | 15.3 - 77.1 | 36.0 | 1.7 - 8.4 | [1][3][4] |
| Double Mutant | A16V + S108T | >500 | - | >54.7 | [2] |
| Double Mutant | N51I + S108N | - | 300.0 | - | [3] |
| Double Mutant | C59R + S108N | - | 90.0 | - | [3] |
| Triple Mutant | N51I + C59R + S108N | - | 1800.0 | - | [3] |
| Quadruple Mutant | N51I + C59R + S108N + I164L | 1200 | - | 131.3 | [2][5] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The fold resistance is calculated relative to the wild-type IC50 from the respective study.
Experimental Protocols
Expression and Purification of Recombinant P. falciparum DHFR
This protocol describes the heterologous expression of P. falciparum DHFR in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)pLysS)
-
Expression vector containing the P. falciparum dhfr gene (wild-type or mutant)
-
Luria-Bertani (LB) broth and agar
-
Ampicillin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Protocol:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3)pLysS cells and plate on LB agar containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL). Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM. Continue to culture for 16-20 hours at 20-22°C.[6][7]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. The recombinant P. falciparum DHFR is often found in inclusion bodies.[8]
-
Inclusion Body Solubilization and Refolding (if necessary): If the protein is in inclusion bodies, wash the pellet with a buffer containing Triton X-100, then solubilize in a buffer with 6 M guanidine-HCl. Refold the protein by rapid dilution into a refolding buffer.[8]
-
Affinity Purification: Load the clarified supernatant (or refolded protein) onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5 column volumes of Elution Buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Measure the protein concentration using a spectrophotometer at 280 nm.
DHFR Enzyme Inhibition Assay
This protocol measures the enzymatic activity of DHFR and determines the inhibitory effect of this compound. The assay monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant P. falciparum DHFR (wild-type or mutant)
-
Assay Buffer (50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)[6]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Protocol:
-
Prepare Reagents: Prepare fresh solutions of DHF and NADPH in Assay Buffer. The final concentrations in the assay will be 100 µM for both.[6]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
Purified DHFR enzyme (approximately 0.005 units)[6]
-
NADPH solution
-
-
Initiate Reaction: Start the reaction by adding the DHF solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 15-60 seconds for 10-20 minutes at 25°C.[9][10]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Crystallization of P. falciparum DHFR for X-ray Crystallography
This protocol provides a general guideline for the crystallization of P. falciparum DHFR, a critical step for determining its three-dimensional structure.
Materials:
-
Highly pure and concentrated (5-10 mg/mL) P. falciparum DHFR
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol)
-
Cryo-loops
Protocol:
-
Protein Preparation: Ensure the purified DHFR is in a suitable buffer for crystallization (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl) and is highly concentrated and free of aggregates.
-
Crystallization Screening: Set up crystallization trials using sparse matrix screening kits. This involves mixing a small volume of the protein solution with an equal volume of the reservoir solution from the screen in the wells of a crystallization plate.
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several days to weeks.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality. A modified microbatch method with PEG 4000 as the primary precipitant has been successfully used.[11][12]
-
Crystal Harvesting and Cryo-protection: Carefully harvest the best crystals using a cryo-loop. Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.[13]
-
Flash Cooling: Flash-cool the crystal by plunging it into liquid nitrogen.
-
X-ray Diffraction Data Collection: The frozen crystal is then ready for X-ray diffraction data collection at a synchrotron source.
Structural Basis of this compound Resistance
The following diagram illustrates the mechanism of this compound action on wild-type P. falciparum DHFR and how mutations lead to resistance.
Caption: Mechanism of this compound resistance in P. falciparum.
Mutations such as S108N and A16V in the DHFR active site cause steric hindrance, which prevents the bulky this compound molecule from binding effectively.[14] This reduced binding affinity allows the enzyme to continue its function, leading to parasite survival and clinical drug resistance. Structural analysis of these mutant enzymes provides invaluable insights for the development of next-generation antimalarials that can overcome these resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and heterologous expression of Plasmodium ovale dihydrofolate reductase-thymidylate synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Characterization, crystallization and preliminary X-ray analysis of bifunctional dihydrofolate reductase-thymidylate synthase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystallization and preliminary X-ray diffraction of malate dehydrogenase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Spatial Limitation around Residues 16 and 108 of Plasmodium falciparum Dihydrofolate Reductase Explains Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Crystal Structures of Dihydrofolate Reductase (DHFR) in Complex with Cycloguanil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the high-resolution crystal structures of Dihydrofolate Reductase (DHFR) in complex with the inhibitor cycloguanil. It includes a compilation of crystallographic data from various organisms, detailed experimental protocols for structure determination, and a visual representation of the experimental workflow. This information is intended to serve as a valuable resource for researchers in structural biology and drug development, facilitating further studies on DHFR inhibition and the design of novel antifolate drugs.
Introduction
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. This compound is a potent inhibitor of DHFR, particularly in protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. Understanding the precise molecular interactions between DHFR and this compound at an atomic level is paramount for the rational design of more effective and species-specific inhibitors to combat drug resistance. X-ray crystallography provides the high-resolution structural data necessary to elucidate these interactions.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for publicly available high-resolution structures of DHFR in complex with this compound from different organisms. This allows for a direct comparison of the structural parameters.
| PDB ID | Organism | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | R-work / R-free |
| 9DAR | Escherichia coli | 2.17 | P 21 21 21 | a=43.9, b=69.8, c=52.3, α=90, β=90, γ=90 | 0.210 / 0.252 |
| 3UM8 | Plasmodium falciparum | 2.60 | P 21 21 21 | a=74.5, b=105.2, c=164.8, α=90, β=90, γ=90 | 0.212 / 0.258 |
| 8CRH | Candida auris | 1.85 | P 21 21 21 | a=50.1, b=62.7, c=68.9, α=90, β=90, γ=90 | 0.189 / 0.217 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in determining the crystal structures of DHFR-cycloguanil complexes.
Protocol 1: Recombinant Protein Expression and Purification
This protocol describes a general method for obtaining highly pure DHFR suitable for crystallization. Specific details may vary depending on the expression system and the specific DHFR construct.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding DHFR from the target organism is amplified by PCR.
- The amplified gene is cloned into a suitable expression vector (e.g., pET series for E. coli expression) containing an affinity tag (e.g., N-terminal or C-terminal His-tag) to facilitate purification.
- The construct is verified by DNA sequencing.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture (e.g., 50 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth).
- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by adding a final concentration of 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.
- The lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).
- The His-tagged DHFR is eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
5. Size-Exclusion Chromatography (Gel Filtration):
- The eluted protein from the affinity step is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- This step removes aggregates and remaining impurities, yielding highly pure DHFR.
- The purity of the protein is assessed by SDS-PAGE.
Protocol 2: Crystallization of the DHFR-Cycloguanil Complex
This protocol outlines the steps for crystallizing the purified DHFR in complex with this compound.
1. Complex Formation:
- Purified DHFR is concentrated to a suitable concentration for crystallization (typically 5-15 mg/mL).
- A stock solution of this compound (dissolved in a suitable solvent like DMSO) is added to the protein solution to a final molar excess (e.g., 5-fold molar excess) to ensure saturation of the binding site.
- The protein-ligand mixture is incubated on ice for at least 1 hour to allow for complex formation.
- The cofactor NADPH is often included in the crystallization mixture to stabilize the protein and mimic the physiological state.
2. Crystallization Screening:
- The hanging drop or sitting drop vapor diffusion method is commonly used for crystallization screening.
- A small volume (e.g., 1 µL) of the DHFR-cycloguanil complex is mixed with an equal volume of a reservoir solution from a commercial crystallization screen.
- The drop is equilibrated against a larger volume (e.g., 500 µL) of the reservoir solution.
- Plates are incubated at a constant temperature (e.g., 4°C or 20°C) and periodically inspected for crystal growth.
3. Optimization of Crystallization Conditions:
- Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
- For example, for the C. auris DHFR-cycloguanil complex, crystals were obtained using a precipitant solution containing 0.2 M sodium nitrate and 20% PEG 3350.
Protocol 3: X-ray Diffraction Data Collection and Processing
This protocol describes the general steps for collecting and processing X-ray diffraction data from the DHFR-cycloguanil crystals.
1. Crystal Harvesting and Cryo-protection:
- Well-formed single crystals are carefully harvested from the crystallization drop using a small loop.
- To prevent ice formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the reservoir solution supplemented with a cryoprotectant such as glycerol (e.g., 20-30% v/v) or ethylene glycol.
2. X-ray Diffraction Data Collection:
- The cryo-cooled crystal is mounted on a goniometer in the X-ray beamline of a synchrotron source.
- A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
- Data collection parameters such as exposure time, oscillation range, and detector distance are optimized to obtain a complete and high-resolution dataset.
3. Data Processing and Scaling:
- The collected diffraction images are processed using software packages such as XDS or HKL2000.
- This involves indexing the diffraction spots, integrating their intensities, and scaling the data from all images to produce a single reflection file.
- The space group and unit cell dimensions are determined during this process.
4. Structure Solution and Refinement:
- The crystal structure is typically solved by molecular replacement, using a previously determined structure of a homologous protein as a search model.
- The initial model is then refined against the experimental diffraction data using software like PHENIX or REFMAC5.
- This involves iterative cycles of manual model building in electron density maps using programs like Coot and automated refinement to improve the fit of the model to the data.
- Water molecules and the this compound ligand are modeled into the electron density.
- The quality of the final model is assessed using metrics such as R-work, R-free, and Ramachandran plot analysis.
Visualizations
Experimental Workflow for DHFR-Cycloguanil Crystal Structure Determination
Caption: Workflow for determining the crystal structure of a DHFR-cycloguanil complex.
Signaling Pathway of DHFR Inhibition
Caption: Inhibition of the DHFR pathway by
Application Notes and Protocols for Studying Cycloguanil Resistance in Plasmodium falciparum using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, targets the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a critical component of the folate biosynthesis pathway essential for parasite DNA synthesis and survival.[1] Resistance to this compound is primarily mediated by point mutations in the dhfr gene, which reduce the binding affinity of the drug to the enzyme.[2] Understanding the specific roles of these mutations in conferring resistance is crucial for monitoring the efficacy of antifolate drugs and for the development of novel antimalarials. The advent of CRISPR-Cas9 technology has revolutionized the study of drug resistance in P. falciparum, providing a powerful tool for precise genome editing to investigate the causal link between specific mutations and resistance phenotypes.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to engineer this compound resistance-conferring mutations in the P. falciparum dhfr gene and to subsequently assess the impact of these mutations on drug susceptibility.
Data Presentation
The following tables summarize quantitative data on the in vitro susceptibility of P. falciparum to this compound, stratified by the presence of mutations in the dhfr gene. While not exclusively from CRISPR-Cas9-edited strains, this data from field isolates clearly demonstrates the impact of these mutations on the half-maximal inhibitory concentration (IC50).
Table 1: this compound IC50 Values in P. falciparum Isolates with and without dhfr Mutations
| Genotype/Phenotype Category | Geometric Mean IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| This compound-Sensitive (Wild-type dhfr) | 1.30 | 0.752 - 2.26 | [5] |
| This compound-Resistant (At least one dhfr mutation) | 77.1 | 65.0 - 91.6 | [5] |
Table 2: Mean this compound IC50 Values in Susceptible and Resistant P. falciparum African Isolates
| Susceptibility Level | Mean IC50 (nM) | Notes | Reference |
| Susceptible | 11.1 | Based on an isotopic, semimicro drug susceptibility test. | [6] |
| Resistant | 2,030 | Isolates with reduced susceptibility to this compound. | [6] |
Table 3: Median this compound IC50 Values in Ugandan P. falciparum Isolates with High Prevalence of Multiple dhfr Mutations
| Drug | Median IC50 (nM) | Predominant Genotypes | Reference |
| This compound | 1200 | High prevalence of triple (51I/59R/108N) and quadruple (51I/59R/108N/164L) PfDHFR mutants. | [7] |
Signaling Pathway and Resistance Mechanism
This compound acts by inhibiting PfDHFR, which catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a precursor for the synthesis of thymidylate and other essential molecules required for DNA replication. Mutations in the active site of PfDHFR, particularly the double mutation A16V + S108T, can cause steric hindrance that prevents effective binding of this compound, leading to drug resistance.[2]
Caption: Mechanism of this compound action and resistance in P. falciparum.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Introduction of dhfr Mutations
This protocol describes a plasmid-free approach using a ribonucleoprotein (RNP) complex of Cas9 and a guide RNA, along with a single-stranded oligodeoxynucleotide (ssODN) as a repair template. This method is efficient for introducing point mutations.
1. Design of Guide RNA (gRNA) and Single-Stranded Oligodeoxynucleotide (ssODN) Repair Template:
-
gRNA Design: Use a web-based tool such as CHOPCHOP to design a 20-nucleotide gRNA sequence targeting the region of the dhfr gene (PF3D7_0417200) where mutations are to be introduced. The gRNA should be immediately upstream of a protospacer adjacent motif (PAM) sequence (NGG).
-
ssODN Design: Synthesize a 120-200 nucleotide ssODN. This will serve as the repair template. The ssODN should contain the desired mutations (e.g., for A16V and S108T) and should have homology arms of approximately 60-100 nucleotides on either side of the mutation sites, matching the sequence of the target locus. Introduce silent mutations within the PAM site or the gRNA seed sequence in the ssODN to prevent re-cleavage by Cas9 after recombination.
2. Preparation of Reagents:
-
Cas9 Nuclease: Obtain commercially available, purified S. pyogenes Cas9 nuclease.
-
gRNA Synthesis: Synthesize the crRNA (containing the 20-nt target sequence) and tracrRNA. Anneal the crRNA and tracrRNA to form the functional gRNA.
-
RNP Complex Formation: Mix the gRNA and Cas9 nuclease at a specific molar ratio (e.g., 1.5:1) and incubate at room temperature for 10-20 minutes to allow the formation of the RNP complex.
3. P. falciparum Culture and Transfection:
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human red blood cells (RBCs) using standard in vitro culture conditions. Synchronize the parasite culture to the ring stage.
-
Transfection Preparation: On the day of transfection, prepare a high-density culture of synchronized ring-stage parasites (e.g., >5% parasitemia).
-
Electroporation:
- Prepare a transfection mix containing the Cas9-gRNA RNP complex and the ssODN repair template in an appropriate electroporation buffer (e.g., Cytomix).
- Combine the transfection mix with the infected RBCs.
- Transfer the mixture to an electroporation cuvette and electroporate using a suitable device (e.g., Bio-Rad Gene Pulser or Lonza Nucleofector).
- Immediately after electroporation, transfer the contents of the cuvette to a culture dish with fresh media and uninfected RBCs.
4. Selection and Cloning of Edited Parasites:
-
Drug Selection: After 48 hours, apply drug pressure with this compound to select for resistant parasites. The concentration of this compound will need to be optimized based on the expected level of resistance.
-
Monitoring and Maintenance: Monitor the culture for the emergence of resistant parasites. Once parasites reappear, maintain the culture under drug pressure until a stable population is established.
-
Clonal Isolation: Isolate clonal populations of the edited parasites by limiting dilution.
-
Genotypic Confirmation: Extract genomic DNA from the clonal populations and confirm the presence of the desired mutations in the dhfr gene by Sanger sequencing.
Caption: Workflow for generating and verifying this compound-resistant P. falciparum.
Protocol 2: In Vitro Drug Susceptibility Assay
This protocol is for determining the IC50 of this compound against the wild-type and CRISPR-Cas9 edited P. falciparum strains.
1. Preparation of Drug Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete parasite culture medium in a 96-well plate. Include drug-free wells as a negative control.
2. Parasite Proliferation Assay:
-
Synchronize the wild-type and edited parasite cultures to the ring stage.
-
Dilute the parasite cultures to a starting parasitemia of ~0.5% in complete medium at a 2% hematocrit.
-
Add the parasite suspension to each well of the drug-containing 96-well plate.
-
Incubate the plates for 72 hours under standard parasite culture conditions.
3. Measurement of Parasite Growth:
-
After the incubation period, quantify parasite growth. Common methods include:
- SYBR Green I-based fluorescence assay: Lyse the RBCs and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence using a plate reader.
- Hypoxanthine incorporation assay: During the last 24-48 hours of incubation, add radiolabeled hypoxanthine. Measure the incorporation of radioactivity into parasite nucleic acids.
- Giemsa-stained blood smears: Prepare smears from each well and manually count the parasitemia.
4. Data Analysis:
-
Normalize the growth data to the drug-free control wells.
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.
Logical Relationship between Genotype and Phenotype
The experimental design aims to establish a direct causal link between the introduced mutations in the dhfr gene and the observed this compound resistance phenotype.
Caption: Logical flow from genotype to resistance phenotype.
References
- 1. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Spatial Limitation around Residues 16 and 108 of Plasmodium falciparum Dihydrofolate Reductase Explains Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Cell Analysis of Cycloguanil's Effect on Parasite Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the metabolic effects of the antimalarial drug cycloguanil on parasites at the single-cell level. By integrating single-cell transcriptomics and metabolomics, researchers can gain unprecedented insights into the heterogeneous metabolic responses of parasite populations to drug pressure, identify potential resistance mechanisms, and discover novel drug targets.
Introduction
This compound, the active metabolite of proguanil, is an antifolate drug that has been a cornerstone of malaria prophylaxis and treatment for decades.[1][2] Its primary mechanism of action is the inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are vital for DNA replication and parasite proliferation.[1][2][3] Disruption of this pathway leads to parasite death.
While the primary target of this compound is well-established, the downstream metabolic consequences and the heterogeneity of these effects within a parasite population are not fully understood. Single-cell analysis offers a powerful tool to dissect these complex responses, revealing subpopulations of parasites that may exhibit differential susceptibility or metabolic adaptations to the drug. This information is crucial for the development of more effective antimalarial strategies and for combating the emergence of drug resistance.
Key Applications
-
Elucidating Mechanisms of Action: Delve into the precise metabolic perturbations caused by this compound in individual parasite cells.
-
Identifying Heterogeneous Drug Responses: Uncover subpopulations of parasites with varying metabolic responses to this compound, which may be linked to differential drug susceptibility.
-
Discovering Resistance Mechanisms: Investigate metabolic reprogramming in drug-tolerant or resistant parasite subpopulations.
-
Novel Drug Target Identification: Identify key metabolic nodes that are critical for parasite survival under this compound pressure, revealing potential new targets for combination therapies.
-
High-Resolution Drug Efficacy Studies: Assess the metabolic impact of novel antifolate compounds at the single-cell level.
Quantitative Data Summary
The following tables summarize quantitative data on the metabolic perturbations observed in Plasmodium falciparum following treatment with this compound. This data, derived from mass spectrometry-based metabolite profiling, highlights the significant changes in key metabolic pathways.
Table 1: Effect of this compound on Folate Pathway Intermediates
| Metabolite | Fold Change vs. Control | p-value | Reference |
| Dihydrofolate (DHF) | Increased | < 0.01 | [5] |
| Tetrahydrofolate (THF) | Decreased | < 0.01 | [5] |
Table 2: Impact of this compound on Nucleotide Biosynthesis
| Metabolite | Fold Change vs. Control | p-value | Reference |
| dUMP | Increased | < 0.05 | [5] |
| dTMP | Decreased | < 0.01 | [5] |
| Adenosine monophosphate (AMP) | Decreased | < 0.05 | [5] |
| Guanosine monophosphate (GMP) | Decreased | < 0.05 | [5] |
Table 3: Alterations in Amino Acid Metabolism due to this compound
| Metabolite | Fold Change vs. Control | p-value | Reference |
| Serine | Decreased | < 0.05 | [5] |
| Glycine | Decreased | < 0.05 | [5] |
| Methionine | Decreased | < 0.05 | [5] |
Experimental Protocols
Protocol 1: Parasite Culture and this compound Treatment
This protocol describes the in vitro culture of Plasmodium falciparum and subsequent treatment with this compound to prepare for single-cell analysis.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
This compound hydrochloride (stock solution in DMSO)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
-
Microscopy equipment for parasitemia determination (Giemsa staining)
Procedure:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 5% hematocrit in complete RPMI-1640 medium.
-
Synchronize the parasite culture to the ring stage using standard methods (e.g., sorbitol treatment).
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
When the culture reaches the desired parasitemia (e.g., 2-5% trophozoites), dilute the culture to 1% parasitemia.
-
Add this compound to the culture medium at the desired final concentration (e.g., IC50 concentration). A vehicle control (DMSO) should be run in parallel.
-
Incubate the treated and control cultures for a specified time period (e.g., 6, 12, or 24 hours) under standard culture conditions.
-
After incubation, proceed immediately to single-cell isolation.
Protocol 2: Single-Cell Isolation from Infected Erythrocytes
This protocol details the isolation of individual parasite-infected erythrocytes for subsequent metabolic or transcriptomic analysis.
Materials:
-
This compound-treated and control parasite cultures
-
FACS buffer (PBS with 2% FBS)
-
Fluorescent dyes for parasite staining (e.g., SYBR Green I)
-
Fluorescence-Activated Cell Sorter (FACS) with a single-cell deposition unit
-
96-well or 384-well plates
Procedure:
-
Harvest the treated and control cultures by centrifugation.
-
Wash the cell pellet twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a fluorescent DNA dye (e.g., SYBR Green I) to label the parasites.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Filter the stained cell suspension through a 40 µm cell strainer.
-
Using a FACS instrument, gate for single, infected erythrocytes based on forward scatter, side scatter, and fluorescence intensity.
-
Sort individual infected erythrocytes into separate wells of a multi-well plate containing the appropriate lysis buffer for either metabolomics or transcriptomics.
Protocol 3: Single-Cell Metabolite Extraction
This protocol is adapted from bulk extraction methods for single-cell analysis using mass spectrometry.
Materials:
-
Sorted single cells in a multi-well plate
-
Cold (-80°C) extraction solvent (e.g., 80% methanol)
-
Centrifuge with a plate rotor
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water and solvents
Procedure:
-
Immediately after sorting, place the plate on dry ice to quench metabolic activity.
-
Add a small volume (e.g., 10 µL) of cold extraction solvent to each well containing a single cell.
-
Incubate the plate at -20°C for 30 minutes to allow for metabolite extraction.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new plate.
-
Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.
-
Resuspend the dried metabolites in a small volume of LC-MS grade solvent suitable for your mass spectrometry method.
-
Proceed with single-cell mass spectrometry analysis.
Protocol 4: Single-Cell RNA Sequencing (scRNA-seq)
This protocol outlines the general steps for performing scRNA-seq on isolated parasite cells, based on established methods for Plasmodium.[6]
Materials:
-
Sorted single cells in lysis buffer
-
scRNA-seq library preparation kit (e.g., SMART-Seq v4 Ultra Low Input RNA Kit for Sequencing)
-
Next-generation sequencing platform
Procedure:
-
Single cells are sorted into a lysis buffer containing RNase inhibitors.
-
Perform reverse transcription to generate cDNA from the single-cell lysate.
-
Amplify the cDNA to generate sufficient material for library preparation.
-
Construct sequencing libraries from the amplified cDNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control cells.
Visualizations
Caption: Mechanism of action of this compound on the parasite folate pathway.
Caption: Experimental workflow for single-cell analysis of drug effects.
References
- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational analysis of binding between malarial dihydrofolate reductases and anti-folates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DHFR in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-cell RNA-seq reveals hidden transcriptional variation in malaria parasites | eLife [elifesciences.org]
Application Notes and Protocols for Nanoparticle-Based Delivery of Cycloguanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR) in Plasmodium falciparum.[1] Its therapeutic efficacy can be hampered by challenges such as poor solubility and the emergence of drug resistance. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug bioavailability, providing sustained release, and potentially targeting the parasites more effectively.[2] This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, primarily focusing on biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).
Data Presentation
The following tables summarize quantitative data from a representative study on atovaquone-proguanil-loaded PLGA-based nanoparticles. This data can serve as a benchmark for the formulation of this compound-loaded nanoparticles, given that this compound is the active metabolite of proguanil.
Table 1: Physicochemical Characteristics of Atovaquone-Proguanil-Loaded Nanoparticles
| Formulation Code | Polymer Composition (PLGA:Eudragit L100) | PVA Concentration (%) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 1:0 | 0.5 | 210.5 | -28.1 | 78 |
| F2 | 1:0 | 1.0 | 195.2 | -30.5 | 82 |
| F3 | 1:0 | 1.5 | 180.1 | -32.8 | 85 |
| F4 | 1:1 | 0.5 | 192.4 | -31.7 | 81 |
| F5 | 1:1 | 1.0 | 176.3 | -33.5 | 86 |
| F6 | 1:1 | 1.5 | 165.8 | -35.2 | 89 |
| F7 | 0:1 | 0.5 | 225.3 | -25.4 | 75 |
| F8 | 0:1 | 1.0 | 212.8 | -27.9 | 79 |
| F9 | 0:1 | 1.5 | 198.6 | -29.3 | 83 |
Data adapted from a study on Atovaquone-Proguanil-loaded nanoparticles. The F5 formulation was identified as the most favorable in the study.[3]
Table 2: In Vitro Drug Release Profile of Optimized Formulation (F5)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 12.5 |
| 2 | 23.1 |
| 4 | 38.7 |
| 8 | 55.4 |
| 12 | 68.9 |
| 24 | 85.2 |
| 48 | 92.5 |
Data represents a slow and controlled release profile for the optimized nanoparticle formulation.[3]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a modified nanoprecipitation method suitable for encapsulating drugs like this compound into PLGA nanoparticles.[4][5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic F-68 (as a stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 75 mg) and this compound (e.g., 2.5 mg) in a minimal volume of acetone (e.g., 5 mL).[5]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, for instance, 0.5% w/v Pluronic F-68 in deionized water.[4]
-
Nanoprecipitation: While stirring the aqueous phase moderately at room temperature, add the organic phase dropwise. Nanoparticles will form instantaneously.[5]
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., overnight) to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process under reduced pressure.[5]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be concentrated and purified. This is typically achieved by centrifugation at high speed (e.g., 25,000 rpm for 30 minutes).[4]
-
Washing: To remove any unencapsulated drug and excess stabilizer, discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water followed by another round of centrifugation. Repeat this washing step two to three times.[4]
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and then freeze-dried to obtain a fine powder.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
2.1 Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water to a suitable concentration to avoid multiple scattering effects.[6]
-
Measurement:
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The data is then used to calculate the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential, an electric field is applied across the sample, and the velocity of the particles is measured. This electrophoretic mobility is then used to calculate the zeta potential, which indicates the surface charge and stability of the nanoparticles.[7][8]
-
-
Data Analysis: Perform measurements in triplicate and report the mean and standard deviation for particle size, PDI, and zeta potential.[9]
2.2 Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable column for this compound detection, or a UV-Vis Spectrophotometer.
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 12,000 x g for 30 minutes) to pellet the nanoparticles.[10]
-
Quantification of Free Drug (for EE): Carefully collect the supernatant, which contains the unencapsulated ("free") this compound. Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.[11]
-
Quantification of Encapsulated Drug (for DLC):
-
Wash the nanoparticle pellet obtained in step 1 to remove any adsorbed drug.
-
Dissolve a known weight of the dried, drug-loaded nanoparticles in a suitable organic solvent to release the encapsulated this compound.
-
Determine the concentration of this compound in this solution using HPLC or UV-Vis spectrophotometry.[10]
-
-
Calculations:
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the folate pathway of Plasmodium falciparum.
Experimental Workflow for Nanoparticle Development
Caption: Workflow for the formulation and characterization of this compound nanoparticles.
References
- 1. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 7. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
Application Notes and Protocols: Exploring the Potential of Cycloguanil in Combination with Immunotherapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of metabolic pathways and immune regulation within the tumor microenvironment presents a promising frontier for novel cancer therapies. Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][2][3][4] Inhibition of DHFR can disrupt the synthesis of nucleotides and amino acids, essential for rapidly proliferating cancer cells, and has been shown to impede downstream STAT3 signaling, a critical pathway in tumor progression.[1][2][3] This application note explores the rationale and provides detailed protocols for investigating the synergistic potential of this compound in combination with immunotherapy, aiming to enhance anti-tumor immune responses.
Introduction
Cancer cells exhibit altered metabolic states to sustain their growth and proliferation. One of the key metabolic pathways often upregulated in cancer is folate metabolism, which is crucial for the synthesis of purines and pyrimidines required for DNA replication. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, and its inhibition has been a longstanding strategy in cancer chemotherapy.[1][2][3]
This compound, a well-established DHFR inhibitor, has demonstrated anti-cancer activity by targeting this metabolic vulnerability.[1][2][3] Recent research has also highlighted the intricate link between cellular metabolism and immune function. The metabolic landscape of the tumor microenvironment can significantly influence the activity of immune cells. By modulating the metabolic state of cancer cells and potentially immune cells, this compound may create a more favorable environment for effective immunotherapy.
This document provides a framework for researchers to investigate the hypothesis that combining this compound with immune checkpoint inhibitors could lead to enhanced tumor control. The provided protocols are designed to assess the efficacy and elucidate the underlying mechanisms of this combination therapy.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Immune Checkpoint Inhibitor Combination
| Cell Line | Treatment Group | IC50 (this compound, µM) | % Apoptosis (Annexin V+) | % PD-L1 Expression |
| Breast Cancer (e.g., MDA-MB-231) | Control | - | Baseline | Baseline |
| This compound | X | Y | Z | |
| Anti-PD-1 Ab | - | A | B | |
| This compound + Anti-PD-1 Ab | X' | Y' | Z' | |
| Melanoma (e.g., B16-F10) | Control | - | Baseline | Baseline |
| This compound | A | B | C | |
| Anti-CTLA-4 Ab | - | D | E | |
| This compound + Anti-CTLA-4 Ab | A' | B' | C' |
Data in this table is hypothetical and should be replaced with experimental findings.
Table 2: In Vivo Tumor Growth Inhibition and Immune Cell Infiltration
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | CD8+ T cells / mm² | Treg (FoxP3+) / mm² |
| Vehicle Control | X | 0% | A | D |
| This compound | Y | Z | B | E |
| Anti-PD-L1 Ab | A | B | C | F |
| This compound + Anti-PD-L1 Ab | Y' | Z' | B' | E' |
Data in this table is hypothetical and should be replaced with experimental findings.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and immunotherapy is hypothesized to be mediated through the modulation of key signaling pathways within both cancer cells and the tumor microenvironment.
References
- 1. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Cycloguanil: A Procedural Guide for Laboratory Professionals
The proper disposal of cycloguanil, the active metabolite of the antimalarial drug proguanil, is critical for ensuring laboratory safety and environmental protection.[1] Due to its inherent toxicity and significant environmental hazards, this compound must be managed as a hazardous pharmaceutical waste in accordance with stringent regulatory standards.[2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research environment.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The EPA's regulations, particularly Subpart P, establish specific management standards for hazardous waste pharmaceuticals generated by healthcare and research facilities.[6][7] A core principle of these regulations is the prohibition of disposing of hazardous pharmaceuticals, like this compound, down the drain or in regular trash streams to prevent contamination of water supplies and harm to aquatic ecosystems.[6][8]
Hazard Profile of this compound
This compound is classified as a hazardous substance.[2] Handling and disposal procedures must account for its toxicological and ecotoxicological properties.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3] | DC Chemicals SDS |
| Eye Irritation | Causes serious eye irritation.[9] | Cayman Chemical SDS |
| Aquatic Toxicity | Category 1: Very toxic to aquatic life with long-lasting effects.[3] | DC Chemicals SDS |
| General Hazard | Toxic; contains a potent active pharmaceutical ingredient.[2] | Selleck Chemicals SDS |
LD/LC50 Data: Intraperitoneal LD50 is 54 mg/kg in mice.[9]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation and disposal of this compound waste in a laboratory setting.
Step 1: Hazard Assessment and Classification
Based on its safety data, this compound must be classified as a hazardous pharmaceutical waste. It should never be mixed with non-hazardous or general laboratory waste.
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must wear appropriate PPE to prevent exposure.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat is required. For handling large quantities or during spill cleanup, additional protective clothing may be necessary.[2]
Step 3: Waste Segregation and Collection
Proper segregation is crucial to ensure compliant disposal.
-
Identify Waste Streams: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, bench paper).
-
-
Use Designated Containers: Place all this compound waste into a dedicated, clearly labeled hazardous waste container. The container must be:
-
In good condition and compatible with the chemical waste.
-
Kept securely closed except when adding waste.
-
Labeled with "Hazardous Waste" and the specific contents (i.e., "this compound Waste").
-
Step 4: Contact Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is the primary resource for waste disposal.[10]
-
Arrange for Pickup: Follow your institution’s specific procedures to schedule a hazardous waste pickup. Do not attempt to dispose of the waste independently.
-
Provide Documentation: Be prepared to provide information about the waste stream as required by your EHS office.
Step 5: Professional Disposal
The EHS department will manage the final disposal process through a licensed and approved vendor.[3][10] The standard and required method for treating hazardous pharmaceutical waste like this compound is incineration at a permitted hazardous waste facility.[5][6] This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound D6|MSDS [dcchemicals.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
